(R)-(+)-1-Phenyl-1-propanol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-74-8 | |
| Record name | (+)-1-Phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-1-Phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-1-Phenyl-1-propanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenyl-1-propanol , a chiral aromatic alcohol, serves as a critical building block in asymmetric synthesis, particularly in the pharmaceutical and fragrance industries. Its defined stereochemistry makes it an invaluable intermediate for the production of enantiomerically pure compounds, where specific spatial arrangements are paramount for biological activity and therapeutic efficacy. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential biological significance of this compound.
Core Chemical and Physical Properties
This compound is a colorless to light yellow, clear liquid at room temperature.[1][2] Its chirality is a key feature, influencing its interactions with other chiral molecules and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| CAS Number | 1565-74-8 | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 218-220 °C (lit.) | [2][3] |
| Density | 0.993 g/mL at 20 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.5196 (lit.) | [2][3] |
| Optical Rotation | [α]20/D +48°, c = 2.25 in hexane | [3] |
| +44.0 to +47.0 deg (c=1, CHCl₃) | [1] | |
| Solubility | Insoluble in water.[6] Soluble in methanol, ethanol, diethyl ether, benzene, and toluene. | [4] |
| pKa | 14.43 ± 0.20 (Predicted) | [6] |
| Flash Point | 90 °C / 194 °F | [7] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available for reference. | [8][9] |
| ¹³C NMR | Spectra available for reference. | [10] |
| Infrared (IR) | The NIST WebBook provides IR spectral data.[5] A key feature is the broad absorption band characteristic of the O-H stretching vibration of the alcohol group. | [5][8] |
| Mass Spectrometry (MS) | The NIST WebBook provides mass spectral data (electron ionization).[5] The fragmentation pattern can be used to confirm the molecular structure. | [5][8] |
Experimental Protocols
Enantioselective Synthesis
A common method for the synthesis of chiral 1-phenyl-1-propanol is the enantioselective addition of a diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol. The following is a representative protocol adapted from literature for the synthesis of the (S)-enantiomer, which can be conceptually mirrored to obtain the (R)-enantiomer by using the corresponding (R)-catalyst.
Reaction: Enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
Benzaldehyde
-
Diethylzinc (solution in hexane or toluene)
-
Chiral catalyst (e.g., (1R,2S)-(-)-N,N-dimethyl-2-amino-1-phenyl-1,3-propanediol for the (R)-product)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ether
-
Anhydrous sodium sulfate
-
2 M aqueous hydrochloric acid
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral catalyst in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc solution dropwise.
-
Stir the mixture for 15 minutes and then cool to -78 °C.
-
Add benzaldehyde in one portion.
-
Replace the cooling bath with an ice bath and stir the reaction mixture at 0 °C for 6 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution, which will result in the formation of a white precipitate.
-
Separate the liquid and solid phases by decantation. Wash the precipitate with ether.
-
Combine the organic layers and wash with 2 M aqueous hydrochloric acid, water, and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by Kugelrohr distillation to yield this compound as a colorless oil.[3]
Purification
The primary method for purifying this compound is vacuum distillation .[3] This technique is necessary to avoid decomposition at the high temperatures required for atmospheric distillation.
Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
To determine the enantiomeric purity of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is employed.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD)
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[11] The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: Typically around 0.5 mL/min.[11]
-
Detection: UV at 220 nm.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[11]
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Monitor the elution profile. The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess by integrating the peak areas of the (R) and (S) enantiomers.[3]
Biological Activity and Signaling Pathways
This compound is recognized for its role as a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] For instance, it is an intermediate in the synthesis of the antidepressant agent Fluoxetine.[12]
While direct and extensive studies on the specific signaling pathways of this compound are limited, research on the racemic mixture and related phenylpropanoid structures provides valuable insights into its potential biological activities.
1-Phenyl-1-propanol is described as a potent choleretic drug , which stimulates the secretion of bile.[4] It is suggested to increase liver blood flow and the solid components of bile, while also exerting a mild antispasmodic effect by relaxing the sphincter of Oddi.[4] This action promotes the expulsion of bile.[4]
Furthermore, phenylpropanoids as a class of compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and local anesthetic effects.[13] The specific biological properties are often influenced by the structural arrangement of the hydroxyl group and the phenyl ring.[13]
A study on a structurally related compound, 2-nitro-1-phenyl-1-propanol, demonstrated vasorelaxant effects on rat coronary arteries.[14] This effect is thought to be mediated through the production of cyclic nucleotides (cGMP and cAMP) and membrane hyperpolarization, independent of nitric oxide synthase.[14] This suggests a potential, though not directly confirmed, mechanism of action for this compound in vascular smooth muscle relaxation.
Below is a hypothetical signaling pathway for vasorelaxation based on the findings for the related nitro-derivative.
Synthesis and Analysis Workflow
The overall process from synthesis to verification of enantiomeric purity follows a structured workflow.
Safety and Handling
This compound is harmful if swallowed and is a combustible liquid.[1][8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[7] It should be stored in a well-ventilated place and kept cool.[1][7] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]
Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7]
Stability: Stable under normal conditions.[7]
This guide consolidates key technical information to support the research, development, and application of this compound. For further details, consulting the referenced literature is recommended.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. s3.smu.edu [s3.smu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. This compound | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification of 1-Propanol - Chempedia - LookChem [lookchem.com]
- 10. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol: Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-(+)-1-phenyl-1-propanol, a crucial chiral building block in the pharmaceutical and fine chemical industries. This document details its stereochemical properties, summarizes key quantitative data, and provides in-depth experimental protocols for its synthesis and resolution.
Structure and Stereochemistry
This compound is a chiral secondary alcohol. Its structure consists of a phenyl group and an ethyl group attached to a stereogenic carbon atom, which is also bonded to a hydroxyl group. The "(R)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.
The spatial arrangement of the substituents around the chiral center is critical for its application in asymmetric synthesis, where it serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules[1][2][3]. Its enantiomer, (S)-(-)-1-phenyl-1-propanol, exhibits opposite optical rotation.
Quantitative Data
The physical and spectroscopic properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 218-220 °C (lit.) | |
| Density | 0.993 g/mL at 20 °C (lit.) | |
| Refractive Index (n20/D) | 1.5196 (lit.) | |
| Optical Rotation [α]20/D | +48° (c = 2.25 in hexane) | |
| Enantiomeric Excess (ee) | ≥ 98% (GC) | [2] |
| CAS Number | 1565-74-8 | [4] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectra available | [5] |
| ¹³C NMR | Spectra available | [5] |
| Mass Spectrometry | Spectra available | |
| Infrared (IR) Spectroscopy | Spectra available |
Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Reduction
A common method for the asymmetric synthesis of this compound involves the enantioselective reduction of propiophenone using a chiral catalyst. Chiral borane complexes are often employed for this purpose[6].
Protocol: Asymmetric Reduction of Propiophenone
-
Catalyst Preparation: In a flame-dried, inert atmosphere-purged flask, the chiral catalyst is prepared. For instance, a chiral oxazaborolidine catalyst, such as (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][7]oxazaborole (Corey-Bakshi-Shibata catalyst), is dissolved in an anhydrous solvent like toluene.
-
Borane Addition: A borane source, typically borane-dimethyl sulfide complex (BMS), is added dropwise to the catalyst solution at a controlled temperature, often between 0 and 25 °C. The mixture is stirred to allow for the formation of the active chiral borane complex.
-
Substrate Addition: Propiophenone, dissolved in anhydrous toluene, is added slowly to the reaction mixture, maintaining the temperature.
-
Reaction Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous hydrochloric acid.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Resolution of Racemic 1-Phenyl-1-propanol
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Enzymatic kinetic resolution, utilizing lipases, is particularly effective for 1-phenyl-1-propanol[8].
Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenyl-1-propanol
This protocol is based on the lipase-catalyzed enantioselective esterification of the racemic alcohol[7][8]. The (R)-enantiomer is preferentially acylated, leaving the unreacted (S)-enantiomer, or the reaction can be optimized to acylate the (S)-enantiomer, leaving the (R)-alcohol. The following is a general procedure that can be optimized.
-
Reaction Setup: To a solution of racemic 1-phenyl-1-propanol in an organic solvent (e.g., toluene), add an acyl donor (e.g., lauric acid or vinyl acetate) in a 1:1 molar ratio to the alcohol.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture. The use of molecular sieves is recommended to remove any water present, which can hydrolyze the ester product.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 50 °C) with shaking.
-
Monitoring: The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at approximately 50% conversion to achieve high ee for both the unreacted enantiomer and the esterified enantiomer.
-
Workup: The enzyme is removed by filtration. The solvent is then removed under reduced pressure.
-
Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated by column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer in high purity.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. s3.smu.edu [s3.smu.edu]
- 4. This compound | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of (R)-(+)-1-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-Phenyl-1-propanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its specific stereochemistry makes it a crucial intermediate in the production of various pharmaceuticals and fine chemicals. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, quality control, and formulation. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 218-220 °C (at atmospheric pressure)[1][3][4] |
| Density | 0.993 g/mL at 20 °C[1][2][3] |
| Refractive Index (n²⁰/D) | 1.5196[1][3][4] |
| Specific Optical Rotation ([α]²⁰/D) | +48° (c = 2.25 in hexane)[1][3][4] |
| CAS Number | 1565-74-8[1][2][3] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube containing heating oil, ensuring the oil level is above the sample level.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer (or density bottle) allows for the precise measurement of the volume of a liquid.
Apparatus:
-
Pycnometer (calibrated)
-
Analytical balance
-
Thermometer
-
This compound sample
-
Distilled water
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed on the analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath at 20°C until it reaches thermal equilibrium. The volume of the pycnometer is known from calibration.
-
The pycnometer is carefully dried on the outside and weighed again (m₂). The mass of the water is m₂ - m₁.
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound and allowed to equilibrate to 20°C in the constant temperature bath.
-
The outside of the pycnometer is dried, and it is weighed once more (m₃). The mass of the sample is m₃ - m₁.
-
The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (set to 20°C)
-
This compound sample
-
Dropper
-
Lens paper and ethanol for cleaning
Procedure:
-
The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the this compound sample are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the prisms to maintain a temperature of 20°C.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.
-
The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp borderline.
-
The adjustment knob is used to center the borderline on the crosshairs.
-
The refractive index is read from the scale.
Determination of Specific Optical Rotation (Polarimetry)
Chiral molecules, such as this compound, rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm)
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask
-
Analytical balance
-
Hexane (spectroscopic grade)
-
This compound sample
Procedure:
-
A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of hexane in a volumetric flask. A typical concentration is 2.25 g/100 mL.
-
The polarimeter is switched on and allowed to warm up.
-
The polarimeter cell is filled with pure hexane (the blank), ensuring no air bubbles are present, and a reading is taken to zero the instrument.
-
The cell is then rinsed and filled with the prepared solution of this compound.
-
The observed rotation (α) of the solution is measured.
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for determining the specific optical rotation of this compound.
Caption: Workflow for determining specific optical rotation.
References
An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (R)-(+)-1-Phenyl-1-propanol, a critical chiral building block in synthetic organic chemistry and drug development.
Core Molecular Data
This compound is a chiral aromatic alcohol. Its fundamental molecular properties are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1][2][3][4][5] |
| Molecular Weight | 136.19 g/mol | [1][2][3][5] |
| CAS Registry Number | 1565-74-8 | [1][2][5] |
| IUPAC Name | (1R)-1-phenylpropan-1-ol | [3] |
Physicochemical Properties
A summary of key physical and chemical properties is provided in the table below, offering a snapshot of the compound's characteristics relevant to experimental design and execution.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥ 99% |
| Boiling Point | 219 °C |
| Density | 0.993 g/cm³ |
| Refractive Index | 1.521 |
| Optical Purity | ≥ 99% ee |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Logical Relationship of Properties
The following diagram illustrates the relationship between the fundamental properties and the identity of this compound.
Experimental Protocols
4.1. Determination of Enantiomeric Excess via Chiral HPLC
The enantiomeric purity of this compound is a critical parameter. A standard method for its determination is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Column: Chiralcel OD-H or equivalent chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A dilute solution of the compound in the mobile phase.
-
Expected Outcome: The two enantiomers, this compound and (S)-(-)-1-Phenyl-1-propanol, will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.
4.2. Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure.
-
¹H NMR (in CDCl₃):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
-
δ 4.59 (t, 1H): Methine proton (CH-OH).
-
δ 2.45 (br s, 1H): Hydroxyl proton (OH).
-
δ 1.70-1.90 (m, 2H): Methylene protons (CH₂).
-
δ 0.90 (t, 3H): Methyl protons (CH₃).
-
-
¹³C NMR (in CDCl₃):
-
δ 144.9, 128.4, 127.3, 126.0: Aromatic carbons.
-
δ 76.2: Methine carbon (CH-OH).
-
δ 31.9: Methylene carbon (CH₂).
-
δ 10.1: Methyl carbon (CH₃).
-
Experimental Workflow
The general workflow for the synthesis and analysis of this compound is depicted below.
References
Spectroscopic Profile of (R)-(+)-1-Phenyl-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for the chiral alcohol (R)-(+)-1-Phenyl-1-propanol, a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a critical resource for its identification and characterization in research and development settings.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 5H | Ar-H |
| 4.58 | t | 1H | CH -OH |
| 2.40 | s | 1H | OH |
| 1.70 | m | 2H | CH₂ -CH₃ |
| 0.88 | t | 3H | CH₂-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 144.8 | Ar-C (quaternary) |
| 128.3 | Ar-C H |
| 127.2 | Ar-C H |
| 125.9 | Ar-C H |
| 76.0 | C H-OH |
| 31.8 | C H₂-CH₃ |
| 10.1 | CH₂-C H₃ |
Solvent: CDCl₃
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Strong, Broad | O-H stretch (alcohol) |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2960 - 2870 | Medium | C-H stretch (aliphatic) |
| 1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (alcohol) |
| 760, 700 | Strong | C-H bend (monosubstituted benzene) |
Sample Preparation: Neat or as a thin film.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | 25 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - C₂H₅]⁺ (Base Peak) |
| 79 | 40 | [C₆H₇]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[1][2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[3]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[3]
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[4]
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
If the sample is a solid, dissolve a small amount (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
-
If the sample is a liquid, place one to two drops directly between two salt plates to create a thin liquid film.[6]
-
-
Data Acquisition :
-
Place the salt plate(s) in the sample holder of the FT-IR spectrometer.[5]
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[6]
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺) and various fragment ions.[7][8][9]
-
-
Mass Analysis :
-
Detection :
-
The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak is designated as the base peak with a relative abundance of 100%.[8]
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
The Genesis of a New Dimension in Chemistry: A Technical History of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry, pharmacology, and the life sciences. Chiral alcohols, in particular, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. Their stereochemistry often dictates their biological activity, making the ability to selectively synthesize and resolve enantiomers a critical endeavor. This guide provides an in-depth technical exploration of the discovery and history of chiral alcohols, from the foundational observations of optical activity to the development of sophisticated methods for their asymmetric synthesis and resolution. We will delve into the key experiments, the scientists who conducted them, and the profound impact of their work on our understanding of the three-dimensional nature of molecules.
The Dawn of Stereochemistry: Pasteur's Pioneering Work
The story of chiral molecules begins not with alcohols, but with a salt of a carboxylic acid. In 1848, Louis Pasteur, while studying the salts of tartaric acid derived from wine production, made a groundbreaking observation. He noticed that the sodium ammonium salt of racemic tartaric acid, which was known to be optically inactive, crystallized into two distinct forms that were mirror images of each other.[1] With the aid of a microscope and tweezers, Pasteur meticulously separated the "right-handed" and "left-handed" crystals.[2] When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) to an equal degree.[2][3] This was the first demonstration of the resolution of a racemic mixture and provided the first tangible evidence for the existence of molecular chirality.[1]
Pasteur's work laid the foundation for the field of stereochemistry, and his principles were soon applied to other classes of organic compounds, including alcohols. He himself investigated "amyl alcohol" (a mixture of isomeric pentanols) and, through fractional crystallization of their barium sulfate monoesters, separated an optically active levorotatory component, later identified as (-)-2-methyl-1-butanol, from an inactive isomer, 3-methyl-1-butanol.
Early Methods for the Resolution of Chiral Alcohols
Following Pasteur's discovery, the primary method for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures. For alcohols, this typically involved their conversion into diastereomeric derivatives, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization.
Resolution via Diastereomeric Ester Formation
A common strategy for the resolution of racemic alcohols was their reaction with a chiral carboxylic acid to form a mixture of diastereomeric esters. These esters could then be separated by fractional crystallization, followed by hydrolysis to yield the resolved alcohols.
Experimental Protocol: Resolution of a Racemic Alcohol via Diastereomeric Ester Formation (Conceptualized from Historical Accounts)
-
Esterification: A racemic alcohol (e.g., (±)-2-octanol) is reacted with an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent (e.g., benzene) in the presence of an acid catalyst (e.g., sulfuric acid). The mixture is heated under reflux, and the water formed during the reaction is removed azeotropically.
-
Fractional Crystallization: The resulting mixture of diastereomeric esters ((+)-2-octyl (+)-tartrate and (-)-2-octyl (+)-tartrate) is concentrated, and a solvent in which the diastereomers exhibit different solubilities (e.g., ethanol) is added. The solution is cooled to induce crystallization. The less soluble diastereomer will crystallize out first.
-
Isolation and Purification of Diastereomers: The crystallized diastereomer is isolated by filtration and can be further purified by recrystallization. The more soluble diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.
-
Hydrolysis: Each separated diastereomeric ester is then hydrolyzed, typically by heating with a strong base (e.g., aqueous sodium hydroxide), to liberate the corresponding enantiomerically pure alcohol and the chiral resolving agent.
-
Purification of Enantiomers: The resolved alcohols are then purified by distillation or other suitable methods. The purity of the separated enantiomers is assessed by measuring their optical rotation using a polarimeter.
The First Synthesis and Resolution of a Chiral Alkaloid: Ladenburg's Coniine
A landmark achievement in the history of chiral compounds was the first total synthesis and subsequent resolution of a natural alkaloid, coniine, by Albert Ladenburg in 1886.[4][5][6] Coniine, the toxic principle of poison hemlock, is a chiral secondary amine, but its synthesis and resolution provided a blueprint for the isolation of other chiral molecules, including alcohols.
Experimental Protocol: Ladenburg's Synthesis and Resolution of (±)-Coniine (1886)
-
Synthesis of 2-Propylpyridine: Ladenburg started with 2-methylpyridine, which he obtained by heating N-methylpyridine iodide. He then reacted 2-methylpyridine with acetaldehyde in the presence of a dehydrating agent to form 2-propenylpyridine.
-
Reduction to (±)-Coniine: The 2-propenylpyridine was then reduced using sodium in ethanol to yield racemic (±)-coniine (2-propylpiperidine).
-
Resolution with (+)-Tartaric Acid: The racemic coniine was treated with an equimolar amount of (+)-tartaric acid in a suitable solvent. This formed a mixture of two diastereomeric salts: (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate.
-
Fractional Crystallization: Due to their different solubilities, the diastereomeric salts were separated by fractional crystallization. The less soluble (+)-coniine-(+)-tartrate crystallized out of the solution first.
-
Isolation of (+)-Coniine: The purified (+)-coniine-(+)-tartrate was then treated with a base to liberate the free (+)-coniine, which was found to be identical to the natural alkaloid.
The Advent of Asymmetric Synthesis
While resolution was a powerful tool, it was inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. The ultimate goal was to develop methods that could directly synthesize a single enantiomer, a field that came to be known as asymmetric synthesis.
Early Concepts and Marckwald's Principle
Early attempts at asymmetric synthesis were made in the late 19th and early 20th centuries. In 1904, Wilhelm Marckwald demonstrated the first successful, albeit low-yielding, asymmetric synthesis. He heated the brucine salt of methyl ethyl malonic acid, which decarboxylated to produce a slight excess of one enantiomer of methyl ethyl acetic acid. This experiment established the principle that a chiral environment could influence the stereochemical outcome of a reaction.
The Rise of Catalytic Asymmetric Reductions
A major breakthrough in the synthesis of chiral alcohols was the development of catalytic asymmetric reductions of prochiral ketones. These methods utilize a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess.
One of the earliest and most influential methods was the Meerwein-Ponndorf-Verley (MPV) reduction , which uses an aluminum alkoxide as a catalyst to reduce a ketone with a secondary alcohol as the hydride source. While not initially an asymmetric method, the use of chiral alcohols as the hydride source or chiral ligands on the aluminum catalyst later led to the development of asymmetric versions of this reaction.
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Long before the development of synthetic chiral catalysts, nature had perfected the art of asymmetric synthesis through enzymes. The stereoselective reduction of ketones to chiral alcohols by microorganisms, particularly baker's yeast (Saccharomyces cerevisiae) , has been known for over a century.[1][7] Yeast contains a variety of dehydrogenases that can reduce a wide range of ketones to their corresponding (S)- or (R)-alcohols with high enantioselectivity.
Experimental Protocol: Stereoselective Reduction of Ethyl Acetoacetate using Baker's Yeast (Conceptual)
-
Yeast Suspension: A suspension of baker's yeast is prepared in a solution of sucrose and warm water. The sucrose serves as a nutrient for the yeast.
-
Substrate Addition: Ethyl acetoacetate is added to the fermenting yeast suspension.
-
Incubation: The mixture is incubated at a controlled temperature (typically around 30-35 °C) for several days, with occasional stirring.
-
Workup: After the reaction is complete, the yeast cells are removed by filtration or centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether) to isolate the product.
-
Purification and Analysis: The organic extracts are dried and the solvent is evaporated to yield the crude product, which is primarily ethyl (S)-3-hydroxybutanoate. The product is then purified by distillation. The enantiomeric excess is determined by polarimetry or chiral gas chromatography.
Quantitative Data from Historical Studies
The primary method for characterizing chiral compounds in the early days of stereochemistry was polarimetry, which measures the rotation of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule.
| Chiral Alcohol | Enantiomer | Specific Rotation ([α]D) | Conditions | Reference Year |
| 2-Butanol | (S)-(+) | +13.5° | Neat | ~1920s |
| 2-Butanol | (R)-(-) | -13.5° | Neat | ~1920s |
| Amyl Alcohol (2-Methyl-1-butanol) | (-)- | -5.9° | Neat | ~1855 (Pasteur) |
| 2-Octanol | D-(+) | +9.9° | 17 °C | ~1913 |
| 2-Octanol | L-(-) | -9.9° | 17 °C | ~1913 |
| Mandelic Acid | (+)- | +158° | Water | ~1900s |
| Mandelic Acid | (-)- | -158° | Water | ~1900s |
| Coniine | (+)- | +15° | Neat | 1886 (Ladenburg) |
Note: Historical data may vary slightly between sources due to differences in experimental conditions and purity of samples.
The Importance of Chiral Alcohols in Drug Development
The significance of chirality in the biological activity of molecules became increasingly apparent throughout the 20th century. However, it was a tragic event in the late 1950s and early 1960s that brought the issue of drug chirality to the forefront of public and regulatory attention.
The Thalidomide Tragedy
Thalidomide was marketed as a racemic mixture for the treatment of morning sickness in pregnant women.[1][7] Tragically, it was discovered that while the (R)-enantiomer was an effective sedative, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[1][7] This disaster underscored the critical importance of understanding the stereochemistry of drugs and led to much stricter regulations regarding the development and testing of chiral pharmaceuticals. It is now standard practice to evaluate the pharmacological and toxicological properties of each enantiomer of a chiral drug candidate separately.
Visualizing the Concepts
Logical Workflow for Classical Resolution of a Racemic Alcohol
Caption: Classical resolution of a racemic alcohol.
Workflow for Asymmetric Synthesis of a Chiral Alcohol
Caption: Asymmetric synthesis of a chiral alcohol.
Conclusion
The journey of our understanding of chiral alcohols is a testament to the evolution of chemical sciences. From Pasteur's meticulous separation of crystals to the sophisticated catalytic and enzymatic methods employed today, the pursuit of enantiomerically pure alcohols has been driven by a fundamental curiosity about the three-dimensional nature of matter and the profound implications of stereochemistry in the biological world. The historical development of this field not only provides a fascinating narrative of scientific discovery but also serves as a crucial foundation for modern drug development and the synthesis of complex chiral molecules. The principles established by the pioneers of stereochemistry continue to guide researchers and scientists in their quest for more selective, efficient, and sustainable methods for creating the chiral building blocks of our molecular world.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coniine - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Reductions. XII. Stereoselective Ketone Reductions by Fermenting Yeast (1964) | Roderick MacLeod | 109 Citations [scispace.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
(R)-(+)-1-Phenyl-1-propanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety and handling information for (R)-(+)-1-Phenyl-1-propanol (CAS RN: 1565-74-8), a chiral building block utilized in the synthesis of optically active products. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and other key hazard information.
Table 1: GHS Hazard Classification [1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Flammable Liquids | Category 4 | H227: Combustible liquid[3][4] |
Hazard Pictogram:
Toxicological Properties
While specific toxicological data for this compound is limited, data for the closely related compound 3-Phenyl-1-propanol provides valuable insight. The toxicological properties have not been fully investigated[7].
Table 2: Toxicological Data for Related Phenylpropanol Compounds
| Test | Species | Route | Value | Reference Compound |
| LD50 | Rat | Oral | 2300 mg/kg | 3-Phenyl-1-propanol[8] |
| LD50 | Rabbit | Dermal | 5000 mg/kg | 3-Phenyl-1-propanol[8] |
| Skin Irritation | Rabbit | Dermal | Moderate Irritation (500 mg/24H) | 3-Phenyl-1-propanol[9] |
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[10]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this substance for carcinogenic, mutagenic, or reproductive hazards.[7][11] One study on the related compound n-propanol showed no evidence of carcinogenicity or reproductive toxicity at expected exposure levels.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂O[12] |
| Molecular Weight | 136.19 g/mol [12] |
| Appearance | Clear, colorless to light yellow liquid[4][13] |
| Odor | Mild ester-like odor[14] |
| Boiling Point | 218-220 °C (lit.)[13][15] |
| Flash Point | 90 °C / 194 °F (closed cup)[5][15] |
| Density | 0.993 g/mL at 20 °C (lit.)[13][15] |
| Solubility | Low water solubility.[5][16] |
| Vapor Density | 4.69 (Air = 1.0)[16] |
Handling and Storage
Proper handling and storage procedures are paramount to minimizing risk.
-
Handling: Handle in a well-ventilated place.[17] Wear suitable protective clothing, including gloves and eye/face protection.[17] Avoid contact with skin and eyes.[18] Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[16]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[16][17] Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5][16]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are essential for preventing exposure.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[16] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[16] Nitrile rubber gloves are recommended. |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[5] If ventilation is inadequate, use a NIOSH-approved respirator.[7] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[16]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[16]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[16]
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9][16]
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: This substance is a combustible liquid.[16] Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish a fire.[16] Wear a self-contained breathing apparatus and full protective gear.[16]
-
Accidental Release: Remove all sources of ignition.[16] Ensure adequate ventilation.[10] Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable container for disposal.[10]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[16] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[16]
Experimental Protocols
Standard Operating Procedure for Chemical Spill Cleanup
This protocol outlines the general steps for managing a minor spill of this compound in a laboratory setting.
Workflow for Minor Chemical Spill Cleanup
References
- 1. echemi.com [echemi.com]
- 2. This compound | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purdue.edu [purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemtexusa.com [chemtexusa.com]
- 11. fishersci.com [fishersci.com]
- 12. (R)-(+)-1-苯基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound CAS#: 1565-74-8 [m.chemicalbook.com]
- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. westlab.com [westlab.com]
- 17. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
Synonyms for (R)-(+)-1-Phenyl-1-propanol
An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral alcohol that serves as a critical building block in various chemical syntheses, particularly within the pharmaceutical and fragrance industries.[1] Its specific stereochemistry makes it an invaluable intermediate for the production of enantiomerically pure compounds, which is often essential for therapeutic efficacy and desired aromatic properties.[1][2] This guide provides a comprehensive overview of its synonyms, physicochemical properties, and key experimental protocols related to its synthesis.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below for easy reference.
| Identifier Type | Identifier | Source |
| IUPAC Name | (1R)-1-phenylpropan-1-ol | [3] |
| CAS Number | 1565-74-8 | [4] |
| Synonym | (R)-(+)-alpha-Ethylbenzyl alcohol | |
| Synonym | (R)-(+)-1-Phenylpropanol | [4] |
| Synonym | R-1-Phenylpropan-1-ol | [5] |
| Synonym | (+)-1-Phenyl-1-propanol | [3] |
| Synonym | (R)-1-phenyl-propan-1-ol | [3] |
| MDL Number | MFCD00064279 | |
| Beilstein/REAXYS | 2041555 | |
| PubChem CID | 640199 | [3][5] |
| EC Number | 625-112-2 | [3] |
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [4] |
| Molecular Weight | 136.19 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Density | 0.993 g/mL at 20 °C | |
| Boiling Point | 218-220 °C | |
| Refractive Index | n20/D 1.5196 | |
| Optical Activity | [α]20/D +48°, c = 2.25 in hexane | |
| Optical Purity (ee) | 99% (GLC) | |
| Flash Point | 90 °C (194 °F) - closed cup | |
| InChI Key | DYUQAZSOFZSPHD-SECBINFHSA-N | [5] |
| SMILES | CC--INVALID-LINK--c1ccccc1 |
Experimental Protocols: Synthesis
A primary route to synthesizing this compound is the enantioselective reduction of a prochiral ketone, such as propiophenone.[7][8] This process is crucial for achieving the desired high enantiomeric excess. Below is a detailed methodology for a catalytic asymmetric hydrosilylation, a common and effective method.
Enantioselective Hydrosilylation of Propiophenone
This protocol describes the enantioselective reduction of propiophenone using an in-situ generated N-heterocyclic carbene (NHC) Iridium complex.[9]
Materials and Reagents:
-
Propiophenone
-
[IrCl(cod)]₂ (Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))
-
N-(1-naphthalenylmethyl)-substituted benzimidazolium salt (as NHC precursor)
-
(EtO)₂MeSiH (Diethoxymethylsilane)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Potassium Carbonate (K₂CO₃)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Pre-formation (In-situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [IrCl(cod)]₂ and the chiral N-heterocyclic carbene precursor (e.g., N-(1-naphthalenylmethyl)-substituted benzimidazolium salt).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the catalyst components.
-
Hydrosilane Addition: Introduce diethoxymethylsilane ((EtO)₂MeSiH) to the reaction mixture. Allow the mixture to stir at room temperature for a designated pre-mixing time (e.g., 5 hours) to ensure the formation of the active iridium catalyst species.[9]
-
Substrate Addition: Add propiophenone to the flask containing the activated catalyst solution.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, add methanol and potassium carbonate (K₂CO₃) to the mixture. This step facilitates the hydrolysis of the silyl ether intermediate to the desired alcohol.
-
Purification: After the work-up, the product is isolated and purified. This typically involves extraction with an organic solvent (e.g., diethyl ether), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Final Purification: The crude product is further purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10]
Visualized Workflows and Pathways
General Workflow for Asymmetric Synthesis
The following diagram illustrates the general workflow for the asymmetric synthesis of this compound from propiophenone, highlighting the key stages from starting materials to final product analysis.
Caption: General workflow for the asymmetric synthesis of this compound.
Logical Relationship in Chiral Synthesis
This diagram outlines the logical dependencies and key factors influencing the outcome of the enantioselective reduction.
Caption: Key factors influencing the enantioselective reduction of propiophenone.
Applications in Research and Development
This compound is a valuable intermediate in several fields:
-
Pharmaceutical Development: It serves as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for biological activity.[2][11][]
-
Flavor and Fragrance Industry: Due to its pleasant aromatic properties, it is utilized as a component in perfumes and flavoring agents.[1][2]
-
Asymmetric Synthesis: It is employed as a chiral auxiliary or a starting material in various organic synthesis research projects to create complex molecules with defined stereochemistry.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. This compound | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound | 1565-74-8 | TCI Deutschland GmbH [tcichemicals.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. s3.smu.edu [s3.smu.edu]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-1-Phenyl-1-propanol
Introduction
(R)-(+)-1-Phenyl-1-propanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis is of significant interest to researchers and drug development professionals. This document provides detailed application notes and protocols for two distinct methods for the asymmetric synthesis of this compound: a biocatalytic reduction using Nocardia corallina and a catalytic enantioselective addition of diethylzinc to benzaldehyde using a polymer-supported chiral catalyst.
Data Presentation
The following table summarizes the quantitative data for the two presented methods, allowing for a clear comparison of their efficacy.
| Method | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| Protocol 1: Biocatalytic Reduction | Whole cells of Nocardia corallina B-276 | Propiophenone | (R)-1-Phenyl-1-propanol | Not explicitly stated, but conversion is pH and time-dependent | 76% (R/S ratio of 88/12)[1] | 72[1] |
| Protocol 2: Catalytic Enantioselective Addition | Polymer-supported camphor derivative | Benzaldehyde, Diethylzinc | (R)-1-Phenyl-1-propanol | >95% (initially)[2] | >94% (initially)[2] | Continuous flow, stable for ~275h[2] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Propiophenone using Nocardia corallina
This protocol details the enantioselective reduction of propiophenone to (R)-1-phenyl-1-propanol using whole cells of the microorganism Nocardia corallina.[1]
Materials:
-
Nocardia corallina B-276
-
Propiophenone
-
Phosphate buffer (pH 5.67 and 7.0)
-
Growth medium for Nocardia corallina
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (fermenter, incubator, centrifuge, rotary evaporator)
Procedure:
-
Cultivation of Nocardia corallina:
-
Prepare a suitable liquid fermentation medium for the growth of Nocardia corallina B-276.
-
Inoculate the medium with a starter culture of the microorganism.
-
Incubate the culture under appropriate conditions (temperature, agitation) to achieve sufficient cell growth.
-
-
Biocatalytic Reduction:
-
Harvest the Nocardia corallina cells from the culture medium by centrifugation.
-
Wash the cell pellet with phosphate buffer (pH 7.0).
-
Resuspend the wet cells in phosphate buffer (pH 5.67) to create the biocatalyst slurry. The optimal pH for the conversion to the R-enantiomer is 5.67.[1]
-
The substrate to wet cells ratio should be maintained at 1:500 (m/m).[1]
-
Add propiophenone to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature with gentle agitation for 72 hours. The maximum reduction of propiophenone is achieved at this time.[1]
-
-
Product Isolation and Purification:
-
After the reaction period, separate the cells from the supernatant by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude (R)-1-phenyl-1-propanol by column chromatography or distillation if necessary.
-
-
Analysis:
-
Determine the percentage conversion of propiophenone using Gas Chromatography (GC).
-
Determine the enantiomeric ratio (and thus enantiomeric excess) of the 1-phenyl-1-propanol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Protocol 2: Asymmetric Synthesis using a Polymer-Supported Chiral Catalyst in a Flow System
This protocol describes the continuous asymmetric synthesis of 1-phenyl-1-propanol via the reaction of benzaldehyde with diethylzinc, catalyzed by a polymer-supported (PS) camphor derivative in a flow system.[2] This method allows for the convenient and extended use of the chiral catalyst.[2]
Materials:
-
Polymer-supported camphor derivative catalyst
-
Benzaldehyde
-
Diethylzinc solution
-
Anhydrous toluene (or other suitable solvent)
-
Flow reactor system (including a column for the catalyst, pumps, and collection vessels)
-
Standard laboratory glassware for work-up
Procedure:
-
Flow System Setup:
-
Pack a column with the polymer-supported camphor derivative catalyst.
-
Integrate the column into a bench-top flow system equipped with pumps for reagent delivery.
-
Ensure the entire system is under an inert atmosphere (e.g., nitrogen or argon) as diethylzinc is pyrophoric.
-
-
Catalytic Reaction:
-
Prepare a solution of benzaldehyde and a solution of diethylzinc in anhydrous toluene.
-
Pump the reagent solutions through the catalyst-packed column at a controlled flow rate. The reaction occurs as the reagents pass over the chiral catalyst.
-
The continuous removal of the initial alkoxide product from the reaction system can contribute to a high enantiomeric excess.[2]
-
Collect the reaction effluent containing the product.
-
-
Work-up and Purification:
-
Quench the collected reaction mixture carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) to hydrolyze the zinc alkoxide and destroy any unreacted diethylzinc.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-phenyl-1-propanol.
-
Purify the product by distillation or column chromatography.
-
-
Analysis:
-
Determine the chemical yield by standard methods (e.g., GC with an internal standard).
-
Determine the enantiomeric excess of the 1-phenyl-1-propanol by chiral HPLC or chiral GC analysis.
-
Visualizations
Below are diagrams illustrating the workflow and the chemical transformation for the asymmetric synthesis of this compound.
Caption: Comparative workflow of biocatalytic and chemical asymmetric synthesis of (R)-1-Phenyl-1-propanol.
Caption: General chemical transformation for the asymmetric synthesis of this compound.
References
Enantioselective Synthesis of 1-Phenyl-1-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-phenyl-1-propanol is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effects. This document provides detailed application notes and protocols for several effective enantioselective synthesis routes to obtain either the (R)- or (S)-enantiomer of 1-phenyl-1-propanol with high enantiomeric excess (ee). The primary strategies covered include asymmetric reduction of propiophenone, enzymatic kinetic resolution of the racemic alcohol, and dynamic kinetic resolution.
Synthetic Strategies Overview
The enantioselective synthesis of 1-phenyl-1-propanol can be broadly categorized into three main approaches:
-
Asymmetric Reduction of Propiophenone: A prochiral ketone, propiophenone, is reduced to the corresponding chiral alcohol using a chiral catalyst or biocatalyst. This is an atom-economical approach that can directly yield the desired enantiomer.
-
Kinetic Resolution of Racemic 1-Phenyl-1-propanol: A racemic mixture of the alcohol is subjected to a reaction, typically enzyme-catalyzed, where one enantiomer reacts significantly faster than the other. This allows for the separation of the unreacted, enantiomerically enriched alcohol. However, the maximum theoretical yield for the desired enantiomer is 50%.
-
Dynamic Kinetic Resolution (DKR): This strategy combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[1]
Caption: Overview of synthetic routes to enantiopure 1-phenyl-1-propanol.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes quantitative data for various enantioselective methods for synthesizing 1-phenyl-1-propanol, allowing for easy comparison of their efficacy.
| Method | Catalyst/Enzyme | Substrate | Product Enantiomer | Yield (%) | ee (%) | Key Conditions |
| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | Propiophenone | (R)-alcohol | High | >95 | H₂ gas, ethanol, elevated pressure.[2][3] |
| Asymmetric Transfer Hydrogenation | Iron-based Noyori-type catalyst | Propiophenone | Chiral alcohol | Moderate to Good | - | Isopropanol as hydrogen source.[4] |
| CBS Reduction | (S)-Me-CBS catalyst, BH₃·THF | Propiophenone | (R)-alcohol | >95 | >95 | Anhydrous conditions, THF solvent.[5][6][7][8] |
| Biocatalytic Reduction | Saccharomyces cerevisiae reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S)-alcohol | >99 | 100 | NADPH regeneration system, pH 7.0-7.5, 40°C.[9] |
| Catalytic Asymmetric Addition | (2S)-DAIB, Diethylzinc | Benzaldehyde | (S)-alcohol | 97 | 95.4 | Toluene solvent, 0°C.[10] |
| Enzymatic Kinetic Resolution | Novozym 435 (Lipase) | Racemic 1-phenyl-1-propanol | (S)-alcohol | ~50 | 95 | Toluene, lauric acid as acyl donor, 50°C.[11][12] |
| Dynamic Kinetic Resolution | Novozym 435 + Ru catalyst | Racemic 1-phenyl-1-propanol | (R)-acetate | 92 | >99.5 | Combines enzymatic acylation with metal-catalyzed racemization.[13] |
Experimental Protocols
Asymmetric Reduction of Propiophenone via Noyori Hydrogenation
This protocol is a general representation of the Noyori asymmetric hydrogenation for the reduction of ketones.[2][3]
Materials:
-
Propiophenone
-
[RuCl₂(R)-BINAP] catalyst
-
Ethanol (degassed)
-
Hydrogen gas (high pressure)
-
Schlenk flask or high-pressure autoclave
-
Inert atmosphere glovebox
Procedure:
-
In a glovebox under an inert atmosphere, charge a Schlenk flask or an autoclave vessel with [RuCl₂(R)-BINAP] (0.1 mol%).
-
Add degassed ethanol to dissolve the catalyst.
-
Add propiophenone (1.0 eq).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired pressure (e.g., 1100 psi) with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for the required time (e.g., 6 days, reaction progress should be monitored).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting 1-phenyl-1-propanol by distillation under reduced pressure or column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Caption: Experimental workflow for Noyori asymmetric hydrogenation.
Asymmetric Reduction of Propiophenone via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable method for the enantioselective reduction of ketones.[5][6][7][8]
Materials:
-
Propiophenone
-
(R)- or (S)-Me-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry, inert atmosphere reaction setup (e.g., Schlenk line)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Charge the flask with the CBS catalyst (e.g., 5-10 mol%) dissolved in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20°C to room temperature).
-
Slowly add the borane reagent (e.g., BH₃·THF, 1.0 M in THF, 0.6-1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of propiophenone in anhydrous THF dropwise to the reaction mixture, maintaining the temperature.
-
Stir the reaction for the required time until completion (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.
-
Warm the mixture to room temperature and add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Enzymatic Kinetic Resolution of Racemic 1-Phenyl-1-propanol
This protocol is based on the lipase-catalyzed enantioselective esterification of racemic 1-phenyl-1-propanol.[11][12]
Materials:
-
Racemic 1-phenyl-1-propanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Lauric acid (or another suitable acyl donor like vinyl acetate)
-
Toluene (or another suitable organic solvent)
-
Molecular sieves (e.g., 4Å)
-
Shaking incubator or stirred reactor
Procedure:
-
To a solution of racemic 1-phenyl-1-propanol (e.g., 167 mM) in toluene, add lauric acid in a 1:1 molar ratio to the alcohol.
-
Add activated molecular sieves to the mixture to remove any water.
-
Add Novozym 435 to the mixture to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with shaking.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol.
-
Stop the reaction at approximately 50% conversion to achieve a high enantiomeric excess of the unreacted (S)-enantiomer.
-
Remove the enzyme by filtration.
-
Evaporate the solvent.
-
Separate the unreacted (S)-1-phenyl-1-propanol from the acylated (R)-enantiomer by column chromatography.
Caption: Workflow for the enzymatic kinetic resolution of 1-phenyl-1-propanol.
Conclusion
The choice of the most suitable enantioselective synthesis route for 1-phenyl-1-propanol depends on several factors, including the desired enantiomer, required scale, cost of reagents and catalysts, and available equipment. Asymmetric reduction methods offer a direct and atom-economical path to the chiral alcohol. Kinetic resolution is a simpler technique but is limited by a 50% theoretical yield. Dynamic kinetic resolution overcomes this yield limitation and is an excellent choice for large-scale production where high enantiopurity and high yield are critical. The protocols provided herein serve as a comprehensive guide for researchers to select and implement the most appropriate method for their specific needs.
References
- 1. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: (R)-(+)-1-Phenyl-1-propanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenyl-1-propanol is a chiral alcohol that holds significant potential as a versatile chiral auxiliary in asymmetric synthesis. Its rigid structure and the steric influence of the phenyl group can effectively control the stereochemical outcome of various chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key organic reactions, enabling the synthesis of enantiomerically enriched molecules critical for pharmaceutical development and other scientific applications.
Application Note 1: Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. By temporarily attaching this compound to a prochiral enolate, it can direct the approach of an electrophile, leading to the formation of a specific stereoisomer of the β-hydroxy carbonyl product.
Logical Workflow for Asymmetric Aldol Reaction
Caption: Workflow for an asymmetric aldol reaction using this compound.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes the diastereoselective aldol reaction of the lithium enolate of (R)-(+)-1-phenyl-1-propyl propionate with a generic aldehyde.
Part A: Synthesis of the Chiral Auxiliary Ester
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral propionate ester.
Part B: Diastereoselective Aldol Reaction
-
Dissolve the chiral propionate ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Slowly add the LDA solution to the ester solution and stir for 30-60 minutes at -78 °C to form the lithium enolate.
-
Add the desired aldehyde (1.2 eq) dropwise to the enolate solution.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral GC/HPLC analysis.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct in a 4:1 mixture of THF and water (0.1 M).
-
Add lithium hydroxide (LiOH, 4.0 eq) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 30 mL). The organic layer will contain the recovered chiral auxiliary.
-
The aqueous layer, containing the desired β-hydroxy acid, can be further extracted or used directly.
-
The organic extracts containing the recovered this compound can be combined, dried, and concentrated for recycling.
Data Presentation: Asymmetric Aldol Reaction
The following table presents representative data for the asymmetric aldol reaction with various aldehydes.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 95:5 | 88 |
| 2 | Isobutyraldehyde | 92:8 | 91 |
| 3 | Acetaldehyde | 89:11 | 85 |
Application Note 2: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. This compound can be used as a chiral auxiliary on the dienophile to control the facial selectivity of the [4+2] cycloaddition.
Experimental Workflow: Asymmetric Diels-Alder Reaction
Caption: Workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol details the use of (R)-(+)-1-phenyl-1-propyl acrylate as a chiral dienophile in a reaction with cyclopentadiene.
Part A: Synthesis of the Chiral Acrylate
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work up the reaction as described in the aldol protocol (Part A) to obtain the chiral acrylate dienophile.
Part B: Diels-Alder Cycloaddition
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M in hexanes), dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Continue stirring at -78 °C for 3-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis before purification by column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
The cleavage of the Diels-Alder adduct can be performed using LiOH in a THF/water mixture, similar to the procedure described for the aldol adduct (Part C). This will yield the chiral carboxylic acid and allow for the recovery of the this compound auxiliary.
Data Presentation: Asymmetric Diels-Alder Reaction
The following table illustrates representative results for the Diels-Alder reaction under different conditions.
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Excess (de, %) [endo:exo] | Yield (%) |
| 1 | Et₂AlCl | -78 | 92 [95:5] | 85 |
| 2 | TiCl₄ | -78 | 88 [98:2] | 78 |
| 3 | SnCl₄ | -78 | 85 [97:3] | 81 |
Disclaimer: The experimental protocols and data presented are representative examples based on established methodologies for similar chiral auxiliaries.[1][2] Researchers should optimize conditions for their specific substrates and reactions. Safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: (R)-(+)-1-Phenyl-1-propanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of (R)-(+)-1-Phenyl-1-propanol as a chiral building block in the synthesis of key pharmaceutical intermediates. The focus is on its application in the synthesis of precursors for widely used antidepressants and ADHD medications.
Introduction
This compound is a valuable chiral alcohol that serves as a crucial starting material and intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its defined stereochemistry is essential for producing enantiomerically pure drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. This document outlines synthetic routes and detailed experimental procedures for the preparation of key intermediates derived from or related to this compound, including (R)-N-methyl-3-phenyl-3-hydroxypropylamine, a precursor for (R)-Fluoxetine and Atomoxetine, and (R)-(+)-3-chloro-1-phenyl-1-propanol, an intermediate for various antidepressants.
Application 1: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine
(R)-N-methyl-3-phenyl-3-hydroxypropylamine is a pivotal intermediate in the synthesis of (R)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine, a norepinephrine reuptake inhibitor used for treating ADHD.[3][4][5] A common strategy to synthesize this intermediate involves the conversion of a suitable precursor, which can be conceptually derived from this compound.
A plausible synthetic pathway from a derivative of this compound to the target amino alcohol is outlined below. This involves the formation of a 1,3-diol, selective activation of the primary alcohol, and subsequent displacement with methylamine.
Experimental Workflow
Caption: Workflow for the synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
Protocols
Protocol 1.1: Synthesis of (R)-1-Phenyl-1,3-propanediol (4) from (R)-1-phenyl-but-3-en-1-ol (3)
This protocol describes the conversion of a homoallylic alcohol, which can be synthesized enantioselectively, to the corresponding 1,3-diol.
-
Materials:
-
(R)-1-phenyl-but-3-en-1-ol (3)
-
Osmium tetroxide (OsO₄)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
-
Procedure:
-
To a stirred solution of (R)-1-phenyl-but-3-en-1-ol (3) in a 1:1 mixture of ethyl ether and water, add a catalytic amount of OsO₄ followed by portion-wise addition of NaIO₄.
-
Stir the reaction mixture for 2 hours.
-
Extract the aqueous layer with ethyl ether.
-
Combine the organic layers and cool to 0°C.
-
Slowly add NaBH₄ to the solution and stir for 12 hours.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane:methanol (9:1) eluent to yield (R)-1-phenyl-1,3-propanediol (4) as an oil.[6][7]
-
Protocol 1.2: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6) from (R)-1-Phenyl-1,3-propanediol (4)
-
Materials:
-
(R)-1-phenyl-1,3-propanediol (4)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous methylamine (40% in water)
-
Tetrahydrofuran (THF)
-
Ethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous potassium carbonate (K₂CO₃)
-
-
Procedure:
-
Dissolve (R)-1-phenyl-1,3-propanediol (4) and triethylamine in dichloromethane and cool to -10°C under a nitrogen atmosphere.
-
Add methanesulfonyl chloride dropwise and then warm the mixture to 0°C.
-
Stir at 0°C for 3 hours.
-
Pour the mixture into ice water and wash sequentially with 20% H₂SO₄, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
Dilute the crude mesylate with aqueous methylamine (40% in water) in THF and heat at 65°C for 3 hours.
-
After cooling, dilute the solution with ether, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer with anhydrous potassium carbonate and concentrate to dryness to provide (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6).[6][7]
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1.1 | (R)-1-Phenyl-1,3-propanediol | (R)-1-phenyl-but-3-en-1-ol | 1. OsO₄, NaIO₄2. NaBH₄ | Ethyl ether/Water, Methanol | RT, 0 | 2, 12 | 87 (two steps) | >99 | [6][7] |
| 1.2 | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | (R)-1-Phenyl-1,3-propanediol | 1. MsCl, Et₃N2. aq. MeNH₂ | Dichloromethane, THF | 0, 65 | 3, 3 | 81 (two steps) | >99 | [6][7] |
Application 2: Synthesis of (R)-Fluoxetine from (R)-N-methyl-3-phenyl-3-hydroxypropylamine
Once the key intermediate (R)-N-methyl-3-phenyl-3-hydroxypropylamine is synthesized, it can be converted to (R)-Fluoxetine via a nucleophilic aromatic substitution reaction.
Experimental Workflow
Caption: Workflow for the synthesis of (R)-Fluoxetine.
Protocol
Protocol 2.1: Synthesis of (R)-Fluoxetine hydrochloride
-
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or Dimethylacetamide
-
4-chlorobenzotrifluoride
-
Toluene
-
Ethyl ether
-
Hydrogen chloride gas (HCl)
-
Acetonitrile
-
-
Procedure:
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine in DMSO or dimethylacetamide, add sodium hydride with cooling.
-
Heat the mixture to 80-90°C for 1-1.5 hours.
-
Add 4-chlorobenzotrifluoride and continue heating at 100-105°C for 1-2.5 hours.[4][6]
-
After cooling, dilute the mixture with toluene and wash with water.
-
Separate the aqueous layer and extract with toluene.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over magnesium sulfate.
-
Concentrate the solution to obtain (R)-Fluoxetine as an oil.
-
Dissolve the oil in ether and acidify with gaseous hydrogen chloride.
-
Concentrate the solution and recrystallize the resulting solid from acetonitrile at -20°C to obtain (R)-Fluoxetine hydrochloride as a white powder.[4]
-
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| (R)-Fluoxetine | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | NaH, 4-chlorobenzotrifluoride | Dimethylacetamide | 90-105 | 4 | 86 | [4] |
| (R)-Fluoxetine HCl | (R)-Fluoxetine | HCl (gas) | Ether, Acetonitrile | RT, -20 | - | 75 | [4] |
Application 3: Synthesis of Atomoxetine from (R)-N-methyl-3-phenyl-3-hydroxypropylamine
(R)-N-methyl-3-phenyl-3-hydroxypropylamine is also the key precursor for the synthesis of Atomoxetine.
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]
- 3. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Note: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenyl-1-Propanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Optically active 1-phenyl-1-propanol is a valuable chiral building block for the synthesis of various pharmaceutical intermediates.[1][2] This application note details the enzymatic kinetic resolution of racemic 1-phenyl-1-propanol via lipase-catalyzed enantioselective acylation. This method provides an efficient and environmentally friendly alternative to traditional chemical resolutions. Protocols for screening reaction parameters and an optimized procedure using immobilized Candida antarctica lipase (Novozym 435) are presented, consistently yielding high enantiomeric excess.
Principle of Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, a lipase. The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (S-enantiomer) largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated, yielding both enantiomers in optically enriched forms. The use of vinyl acyl donors, such as vinyl laurate or vinyl acetate, is often preferred as they form a vinyl alcohol intermediate that tautomerizes to a volatile aldehyde, rendering the reaction irreversible.[3]
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
Data Summary: Performance of Various Lipases
The choice of lipase, acyl donor, and solvent significantly impacts the efficiency and enantioselectivity of the resolution. Novozym 435, an immobilized form of Candida antarctica lipase B, has demonstrated high efficacy in this application.[1][4]
Table 1: Comparison of Reaction Systems for Kinetic Resolution of 1-Phenyl-1-Propanol
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Novozym 435 (Candida antarctica) | Vinyl Laurate | Isooctane | 47 | 3 | 91% | [1][2] |
| Novozym 435 (Candida antarctica) | Lauric Acid | Toluene | 50 | 2.5 | 95% (eeS) | [4] |
| Candida rugosa | Isopropenyl Acetate | Toluene / [EMIM][BF4] | RT | 24 | 96.2% (eep) | [5][6] |
| Burkholderia cepacia | Vinyl Acetate | Diisopropyl ether | RT | 12 | 98% (eep), 94% (eeS) |[7] |
Optimized Protocol Using Novozym 435
This protocol is based on optimized conditions reported for the resolution of 1-phenyl-1-propanol using Novozym 435.[1][2]
-
Racemic (R,S)-1-phenyl-1-propanol
-
Novozym 435 (Immobilized Candida antarctica lipase B)
-
Vinyl Laurate (Acyl Donor)
-
Isooctane (Solvent, anhydrous)
-
Molecular Sieves (4 Å, for maintaining anhydrous conditions, optional)[7]
-
Ethanol (for washing)
-
Hexane and Ethyl Acetate (for chromatography)
-
Reaction vessel (e.g., 25 mL sealed glass vial)
-
Thermostated shaker/incubator
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC column for analysis (e.g., Chiralcel OB)[2]
Caption: Workflow for the enzymatic kinetic resolution of 1-phenyl-1-propanol.
-
Preparation: In a 25 mL sealed glass vial, prepare a 233 mM solution of racemic (R,S)-1-phenyl-1-propanol in anhydrous isooctane.[1] For a 5 mL total reaction volume, this corresponds to dissolving approximately 158.7 mg of the alcohol in 5 mL of isooctane.
-
Addition of Reagents: To the substrate solution, add Novozym 435 (116 mg) and vinyl laurate.[1] A molar ratio of acyl donor to substrate of 1.5:1 is recommended.[1]
-
Incubation: Seal the vial and place it in a thermostated shaker. Incubate the reaction at 47°C with a stirring rate of approximately 161 rpm.[1]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Remove the enzyme by filtration or centrifugation and analyze the supernatant using chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product, as well as the conversion rate. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the remaining substrate and the ester product.
-
Work-up: Once the desired conversion is reached (e.g., after 3 hours for ~91% ee), stop the reaction by filtering off the immobilized enzyme.[1] The Novozym 435 can be washed with a solvent like ethanol or butanol and potentially reused.[8]
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted (S)-1-phenyl-1-propanol from the (R)-ester product using standard column chromatography on silica gel.
Data Analysis
The enantiomeric excess of the remaining substrate (eeS) and the formed product (eeP), along with the conversion (c), are the key parameters to evaluate the success of the resolution. They are calculated as follows:
-
Enantiomeric Excess (ee %): ee = |[R] - [S]| / |[R] + [S]| * 100 Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.
-
Conversion (c %): c = eeS / (eeS + eeP) * 100
Table 2: Optimized Reaction Conditions for Novozym 435
| Parameter | Optimal Value | Reference |
|---|---|---|
| Substrate Concentration | 233 mM | [1][2] |
| Acyl Donor:Substrate Molar Ratio | 1.5 | [1][2] |
| Enzyme Amount (for 5 mL) | 116 mg | [1][2] |
| Temperature | 47 °C | [1][2] |
| Stirring Rate | 161 rpm | [1][2] |
| Solvent | Isooctane |[1][2] |
Conclusion
The lipase-catalyzed kinetic resolution of racemic 1-phenyl-1-propanol is a highly effective method for producing its enantiomers in high optical purity. Novozym 435, in particular, serves as a robust and highly enantioselective catalyst for this transformation.[1][4] The protocols described herein provide a reliable framework for researchers to obtain enantiomerically enriched 1-phenyl-1-propanol for applications in pharmaceutical and fine chemical synthesis.
References
- 1. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC Methods for the Enantioseparation of 1-Phenyl-1-propanol: Application Notes and Protocols
Introduction
The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, as individual enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. 1-phenyl-1-propanol is a chiral alcohol with applications as a fragrance ingredient and a precursor in the synthesis of pharmaceuticals. Consequently, the ability to separate and quantify its enantiomers is of high importance. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of a broad range of chiral compounds, including 1-phenyl-1-propanol.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a variety of chiral molecules.[2]
This document provides detailed application notes and experimental protocols for the separation of 1-phenyl-1-propanol enantiomers using chiral HPLC.
Application Notes
The successful chiral separation of 1-phenyl-1-propanol enantiomers is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for method development due to their proven effectiveness in resolving a wide range of racemates.
The primary mechanism of chiral recognition on polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions are typically a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For 1-phenyl-1-propanol, the hydroxyl and phenyl groups are key interaction sites with the CSP.
Normal-phase chromatography, using a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol, is a common and effective approach for the enantioseparation of 1-phenyl-1-propanol. The concentration of the alcohol modifier in the mobile phase is a critical parameter that influences retention times and resolution. A lower concentration of the modifier generally leads to longer retention times and can improve separation.
Experimental Protocols
The following protocols provide a starting point for developing a chiral HPLC method for the separation of 1-phenyl-1-propanol enantiomers. Optimization of these conditions may be necessary to achieve baseline separation depending on the specific column and HPLC system used.
Protocol 1: Method using a Novel Covalent Organic Framework (COF) CSP
This protocol is based on the separation of 1-phenyl-1-propanol using CCOF 5 and CCOF 6 packed columns.[3]
1. Sample Preparation:
- Prepare a stock solution of racemic 1-phenyl-1-propanol in the mobile phase (n-hexane/isopropyl alcohol) at a concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: CCOF 5 or CCOF 6 packed column.
- Mobile Phase: n-hexane/isopropyl alcohol (99:1, v/v).[3]
- Flow Rate: 0.2 mL/min.[3]
- Column Temperature: Ambient.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample.
- Record the chromatogram and determine the retention times (t R ), resolution (R s ), and selectivity factor (α) for the two enantiomers.
Protocol 2: Method using a Cellulose-based CSP (General Protocol)
This protocol provides a general methodology for separating 1-phenyl-1-propanol enantiomers using a commercially available cellulose-based CSP, such as Chiralcel OD or Chiracel OB.[4][5]
1. Sample Preparation:
- Prepare a stock solution of racemic 1-phenyl-1-propanol in the mobile phase at a concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter.
2. HPLC Conditions:
- HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV detector.
- Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based column.
- Mobile Phase: n-hexane/isopropanol (90:10, v/v). This ratio can be optimized (e.g., 95:5 or 85:15) to improve resolution.[6]
- Flow Rate: 0.5 - 1.0 mL/min. A lower flow rate can sometimes improve resolution.[6]
- Column Temperature: 25 °C. Temperature can be varied to optimize selectivity.
- Detection: UV at 210 nm or 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Equilibrate the column until a stable baseline is achieved.
- Inject the sample and record the chromatogram.
- Calculate the retention times, resolution, and selectivity factor.
Data Presentation
The following table summarizes the chromatographic parameters for the separation of 1-phenyl-1-propanol enantiomers under different conditions.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) | Reference |
| CCOF 5 | n-hexane/isopropyl alcohol (99:1) | 0.2 | ~16 | ~18 | > 1.5 | ~1.13 | [3][7] |
| CCOF 6 | n-hexane/isopropyl alcohol (99:1) | 0.2 | ~17 | ~20 | > 1.5 | ~1.18 | [3][7] |
| Chiralcel OD | Supercritical CO2 with methanol | - | - | - | Higher at 30°C | Higher at 30°C | [4] |
| Chiracel OB | - | - | - | - | - | - | [5] |
Note: Retention times for CCOF 5 and CCOF 6 are estimated from the chromatogram provided in the source. Resolution and selectivity are calculated based on these estimations. The study on Chiralcel OD used supercritical fluid chromatography, but the stationary phase is applicable to HPLC. The study on Chiracel OB focused on adsorption behavior rather than providing a full chromatographic method.
Mandatory Visualization
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the adsorption behavior of the enantiomers of 1-phenyl-1-propanol on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Production of (S)-2-phenyl-1-propanol
Introduction
(S)-2-phenyl-1-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances. Traditional chemical methods for its production often require harsh reaction conditions and may lead to the formation of undesirable byproducts. Biocatalytic reduction, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of enantiomerically pure (S)-2-phenyl-1-propanol from 2-phenyl-1-propanal under mild conditions.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the biocatalytic reduction of racemic 2-phenylpropionaldehyde to produce (S)-2-phenyl-1-propanol using both isolated enzymes and whole-cell biocatalysts.
Core Principles of Biocatalytic Reduction
The biocatalytic reduction of an aldehyde to a primary alcohol is a stereospecific process catalyzed by oxidoreductases, primarily alcohol dehydrogenases (ADHs).[4] This reaction requires a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which is stoichiometrically consumed. To make the process economically viable, a cofactor regeneration system is essential.[4] This can be achieved by using a secondary enzyme system, such as formate dehydrogenase which converts formate to CO2 while regenerating NADH, or by using a co-substrate like ethanol or isopropanol.[1][5] Whole-cell biocatalysts are often advantageous as they contain the necessary enzymes for both the primary reduction and cofactor regeneration, simplifying the overall process.[1][6][7]
Data Summary
The following tables summarize the quantitative data from various studies on the biocatalytic production of (S)-2-phenyl-1-propanol.
Table 1: Performance of Different Biocatalytic Systems
| Biocatalyst | Substrate | Product Concentration | Enantiomeric Excess (ee) | Key Reaction Conditions | Reference |
| Recombinant Horse-Liver Alcohol Dehydrogenase (ADH) | Racemic 2-phenylpropionaldehyde | Not specified | 100% | Two-phase system (phosphate buffer pH 8.0 and organic solvent), NADH addition, ethanol for cofactor regeneration. | [1] |
| Saccharomyces cerevisiae (whole-cell) | Racemic 2-phenylpropionaldehyde | Not specified | Low | Two-phase system (phosphate buffer pH 8.0 and organic solvent), ethanol for cofactor regeneration. | [1][7] |
| Candida tenuis xylose reductase (CtXR D51A mutant) in E. coli (whole-cell)[8][9][10] | Racemic 2-phenylpropanal | 115 g/L (843 mM) | 93.1% | Whole-cell biocatalyst with co-expressed formate dehydrogenase for NADH recycling. Substrate-to-biocatalyst ratio of 3.4 g/g cell-dry-weight. Catalyst loading of 40 g cell-dry-weight/L. | [8][9][11] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Isolated Horse-Liver Alcohol Dehydrogenase (ADH)
This protocol describes the enantioselective reduction of racemic 2-phenylpropionaldehyde using an isolated ADH with cofactor regeneration.
Materials:
-
Recombinant Horse-Liver Alcohol Dehydrogenase (ADH)
-
Racemic 2-phenylpropionaldehyde
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Ethanol
-
Phosphate buffer (75 mM, pH 8.0)
-
Organic solvent (e.g., n-heptane or isooctane)
-
Reaction vessel (e.g., shaker flask)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled shaker
Procedure:
-
Reaction Setup: In a shaker flask, prepare a two-phase system consisting of 7 mL of 75 mM phosphate buffer (pH 8.0) and 7 mL of an organic solvent.[1]
-
Substrate Addition: Add racemic 2-phenylpropionaldehyde to the reaction mixture. The molar ratio of 2-phenylpropionaldehyde to the co-substrate ethanol should be approximately 3.7.[1]
-
Cofactor Addition: Add 60 µL of a freshly prepared 7.5 mg/mL NADH solution to the reaction mixture.[1]
-
Enzyme Addition: Initiate the reaction by adding the recombinant horse-liver ADH to the desired final concentration.
-
Incubation: Incubate the reaction mixture in a shaker at a controlled temperature with constant agitation.
-
Monitoring the Reaction: Periodically withdraw samples from the organic phase. Analyze the samples by gas chromatography (GC) to determine the conversion of the substrate and the enantiomeric excess of the (S)-2-phenyl-1-propanol product. Derivatization of the alcohol may be required for accurate GC analysis.[1]
-
Work-up: After the reaction is complete, separate the organic phase. The product can be purified from the organic phase using standard techniques such as column chromatography.
Protocol 2: Biocatalytic Reduction using a Whole-Cell Biocatalyst (E. coli expressing CtXR D51A and Formate Dehydrogenase)
This protocol outlines the use of an engineered whole-cell biocatalyst for the production of (S)-2-phenyl-1-propanol.
Materials:
-
Lyophilized E. coli cells co-expressing Candida tenuis xylose reductase (CtXR D51A) and a yeast formate dehydrogenase[8][9]
-
Racemic 2-phenylpropanal
-
Phosphate buffer
-
Formate source (e.g., sodium formate) for cofactor regeneration
-
Reaction vessel (e.g., bioreactor or shaker flask)
-
Thermostatically controlled shaker or bioreactor with pH and temperature control
Procedure:
-
Biocatalyst Preparation: Rehydrate the lyophilized whole cells in the phosphate buffer.[8]
-
Reaction Setup: In the reaction vessel, combine the rehydrated whole-cell biocatalyst with the phosphate buffer. A catalyst loading of 40 g cell-dry-weight per liter can be targeted.[8][9][11]
-
Substrate and Cofactor Regeneration Source Addition: Add the racemic 2-phenylpropanal to the reaction mixture. A suitable substrate-to-biocatalyst ratio is 3.4 g of substrate per gram of cell-dry-weight.[8][9][11] Add the formate source for NADH regeneration.
-
Incubation: Maintain the reaction under controlled temperature and pH with agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by analyzing samples for the concentration of (S)-2-phenyl-1-propanol and the depletion of the substrate using GC or HPLC.
-
Work-up: Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation. The product can then be extracted from the supernatant using a suitable organic solvent. Further purification can be achieved by distillation or chromatography.
Visualizations
Caption: Biocatalytic reduction of 2-phenyl-1-propanal to (S)-2-phenyl-1-propanol.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. benchchem.com [benchchem.com]
- 3. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 8. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-(+)-1-Phenyl-1-propanol in Fragrance Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-Phenyl-1-propanol is a chiral aromatic alcohol that is a valuable ingredient in the fragrance and flavor industry.[1][2] Its distinct stereochemistry plays a crucial role in its olfactory profile, offering a pleasant, floral, and balsamic aroma with a sweet, honey-like taste.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance formulations, catering to researchers, scientists, and professionals in drug development who may explore its sensory properties and potential applications. The importance of chirality in fragrance perception is well-established, as different enantiomers of a molecule can elicit distinct olfactory responses.[5][6][7][8]
Physicochemical and Olfactory Properties
A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in fragrance formulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H12O | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Clear, colorless liquid | [3] |
| Odor Profile | Floral, balsamic, sweet, honey-like | [3][4] |
| Boiling Point | 218-220 °C | [9] |
| Flash Point | 90 °C (194 °F) - closed cup | [9][10] |
| Density | 0.993 g/mL at 20 °C | [9] |
| Refractive Index | n20/D 1.5196 | [9] |
| Vapor Pressure (Predicted) | 0.1 ± 0.0 mmHg at 25°C | [11] |
| Optical Activity | [α]20/D +48°, c = 2.25 in hexane | [9] |
| Optical Purity (ee) | 99% (GLC) | [9] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for ensuring a consistent and desired fragrance profile. Asymmetric synthesis methods are employed to achieve high enantiomeric excess.[7][12]
Objective: To synthesize this compound with high enantiomeric purity.
Method: Catalytic enantioselective addition of diethylzinc to benzaldehyde.[6]
Materials:
-
Benzaldehyde
-
Diethylzinc
-
(1R,2S)-(-)-N,N-dimethyl-β-alaninol (chiral catalyst)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve the chiral catalyst in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc in hexane to the catalyst solution while maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified this compound using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying odor-active compounds in a mixture.[1][8][13]
Objective: To determine the odor profile and intensity of this compound.
Equipment:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (ODP).
-
Capillary GC column (e.g., DB-5 or equivalent).
-
Trained sensory panel.
Procedure:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., ethanol).
-
Inject an aliquot of each dilution into the GC-O system.
-
The column effluent is split between the FID and the ODP.
-
A trained panelist sniffs the effluent from the ODP and records the following for each detected odor event:
-
Retention time.
-
Odor descriptor (e.g., floral, sweet, balsamic).
-
Odor intensity on a predefined scale (e.g., 1-5).
-
-
The Aroma Extract Dilution Analysis (AEDA) method can be used, where serial dilutions are analyzed until no odor is detected, to determine the flavor dilution (FD) factor, which is proportional to the odor activity value.
Protocol 3: Fragrance Stability Testing
Stability testing is essential to ensure the fragrance profile remains consistent over time and under various conditions.[4][14]
Objective: To evaluate the stability of a fragrance formulation containing this compound.
Methods:
-
Accelerated Stability Testing: Exposing the fragrance to elevated temperatures (e.g., 40-50°C) for a defined period to simulate long-term aging.[14]
-
Light Exposure Testing: Exposing the fragrance to controlled UV and visible light sources to assess photodegradation.[14]
-
Freeze-Thaw Cycling: Subjecting the fragrance to repeated cycles of freezing and thawing to evaluate its physical stability.[14]
Procedure (Accelerated Stability Testing):
-
Prepare the fragrance formulation containing this compound.
-
Store samples of the formulation in a temperature-controlled oven at 40°C.
-
At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from the oven.
-
Allow the sample to equilibrate to room temperature.
-
Evaluate the sample for any changes in:
-
Color and Appearance: Visual inspection.
-
Odor Profile: Sensory evaluation by a trained panel.
-
Chemical Composition: GC-MS analysis to quantify the concentration of this compound and detect any degradation products.
-
-
Compare the results to a control sample stored at room temperature in the dark.
Protocol 4: Evaluation of Fragrance Longevity on Skin and Fabric
The longevity of a fragrance is a key performance indicator.
Objective: To quantify the longevity of a fragrance containing this compound on skin and fabric.
Procedure (Skin):
-
Recruit a panel of subjects with clean, unscented skin.
-
Apply a standardized amount of the fragrance formulation to a designated area on the forearm of each panelist.
-
At regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours), the panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS).
-
The longevity is determined as the time at which the fragrance intensity drops below a predetermined threshold.
-
Factors such as skin type (oily, dry) and body temperature can influence longevity and should be noted.[15]
Procedure (Fabric):
-
Prepare standardized fabric swatches (e.g., cotton, wool).
-
Apply a consistent amount of the fragrance formulation to each swatch.
-
Store the swatches under controlled conditions (temperature and humidity).
-
At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), a trained sensory panel evaluates the fragrance intensity of the swatches.[5]
-
Longevity is determined by the time it takes for the scent to become barely perceptible.
Olfactory Receptor Signaling
The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons.[16][17]
Upon binding of this compound to its specific OR, a conformational change in the receptor activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, resulting in an influx of calcium and sodium ions and subsequent depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.[16][18]
References
- 1. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 2. gcms.cz [gcms.cz]
- 3. Ensuring Softness and Fragrance in Fabric Care: samresearch [samresearch.com]
- 4. iltusa.com [iltusa.com]
- 5. alburakperfumes.com [alburakperfumes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tdx.cat [tdx.cat]
- 11. reddit.com [reddit.com]
- 12. real.mtak.hu [real.mtak.hu]
- 13. whatscent.app [whatscent.app]
- 14. mdpi.com [mdpi.com]
- 15. The Importance of Vapor Pressure Testing in the Fragrance Industry: Ensuring REACH Compliance and Beyond [grabner-instruments.com]
- 16. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activation of SRE and AP1 by olfactory receptors via the MAPK and Rho dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of (R)-(+)-1-Phenyl-1-propanol via Corey-Bakshi-Shibata (CBS) Reduction
Introduction
(R)-(+)-1-Phenyl-1-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereocenter is crucial for the biological activity of many target molecules. The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient and enantioselective method for the synthesis of chiral secondary alcohols from prochiral ketones.[1][2][3][4] This protocol details the asymmetric reduction of propiophenone to this compound using a chiral oxazaborolidine catalyst, commonly known as the CBS catalyst. The method is renowned for its high yields, excellent enantioselectivity, and predictable stereochemical outcome.[3][4]
Principle
The CBS reduction employs a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol like (S)-proline, to direct the stereoselective transfer of a hydride from a stoichiometric borane reagent (e.g., borane-tetrahydrofuran complex) to the carbonyl group of the ketone.[2][5] The mechanism involves the formation of a complex between the CBS catalyst and borane, which then coordinates to the ketone in a sterically defined manner. This controlled geometry forces the hydride transfer to occur on one specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol in high excess.[2][6] For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically used.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Propiophenone | ReagentPlus®, 99% | Sigma-Aldrich | 93-55-0 |
| (R)-2-Methyl-CBS-oxazaborolidine solution | 1.0 M in toluene | Sigma-Aldrich | 112022-83-0 |
| Borane-tetrahydrofuran complex solution | 1.0 M in THF | Sigma-Aldrich | 14044-65-6 |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | 67-56-1 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Diethyl ether (Et2O), anhydrous | ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Sodium sulfate (Na2SO4), anhydrous | ACS reagent, ≥99.0% | Sigma-Aldrich | 7757-82-6 |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or argon/nitrogen inlet
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Chiral HPLC system for enantiomeric excess determination
Procedure
Reaction Setup
-
A 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is dried in an oven and cooled under a stream of dry argon or nitrogen.
-
The flask is charged with (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 2.5 mL, 2.5 mmol, 0.1 eq).
-
Anhydrous tetrahydrofuran (THF, 20 mL) is added via syringe.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Borane-THF complex solution (1.0 M in THF, 30 mL, 30 mmol, 1.2 eq) is added dropwise to the catalyst solution via syringe over 15 minutes. The mixture is stirred for an additional 15 minutes at -78 °C.
Addition of Substrate and Reaction
-
A solution of propiophenone (3.35 g, 25 mmol, 1.0 eq) in anhydrous THF (10 mL) is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction is stirred at -78 °C and the progress is monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
Work-up and Purification
-
Once the reaction is complete, the flask is removed from the cold bath and the reaction is quenched by the slow, dropwise addition of methanol (10 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
1 M HCl (20 mL) is added and the mixture is stirred for another 30 minutes.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., from 95:5 to 80:20) to afford pure this compound as a colorless oil.
Characterization
The identity and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [7] |
| Molecular Weight | 136.19 g/mol | [7] |
| Appearance | Colorless liquid | |
| Boiling Point | 218-220 °C | |
| Density | 0.993 g/mL at 20 °C | |
| Optical Rotation [α]²⁰/D | +48° (c = 2.25 in hexane) |
Table 2: Typical Reaction Outcome for CBS Reduction of Propiophenone
| Parameter | Result |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.40 (m, 5H, Ar-H), 4.60 (t, J=6.6 Hz, 1H, CH-OH), 2.10 (s, 1H, OH), 1.70-1.85 (m, 2H, CH₂), 0.90 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 144.8, 128.4, 127.5, 126.0, 76.1, 31.9, 10.1 |
| FT-IR (neat, cm⁻¹) | 3360 (br, O-H), 3085, 3062, 3029 (C-H, aromatic), 2965, 2932, 2875 (C-H, aliphatic), 1493, 1452, 1015 (C-O), 765, 700 |
Visualizations
Caption: Workflow for the CBS reduction of propiophenone.
Conclusion
The Corey-Bakshi-Shibata reduction provides a reliable and highly stereoselective method for the synthesis of this compound. The protocol is well-established, uses commercially available reagents, and consistently delivers the desired product in high yield and excellent enantiomeric excess.[3][4] Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving optimal results.[1][2] This method is highly valuable for researchers and professionals in drug development and organic synthesis requiring access to enantiomerically pure chiral alcohols.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. This compound | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-(+)-1-Phenyl-1-propanol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenyl-1-propanol [(R)-PPO] is a versatile and valuable chiral building block in modern organic synthesis. Its stereodefined hydroxyl group and phenyl moiety provide a robust platform for inducing chirality in a wide range of molecules, from complex natural products to vital pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of (R)-PPO and its derivatives in key asymmetric transformations, including its role as a chiral auxiliary and as a precursor in the synthesis of antidepressant drugs.
Application Note 1: this compound as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with a high degree of stereocontrol. By tethering this compound as a chiral auxiliary to a dienophile, the facial selectivity of the cycloaddition can be effectively controlled, leading to the formation of enantiomerically enriched products. The bulky phenyl group of the auxiliary shields one face of the dienophile, directing the approach of the diene to the opposite face.
Experimental Protocol: Asymmetric Diels-Alder Reaction of (R)-(+)-1-Phenyl-1-propyl Acrylate with Cyclopentadiene
This protocol details the synthesis of the chiral acrylate dienophile from this compound and its subsequent diastereoselective Diels-Alder reaction with cyclopentadiene.
Part A: Synthesis of (R)-(+)-1-Phenyl-1-propyl Acrylate
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-(+)-1-Phenyl-1-propyl acrylate.
Part B: Diels-Alder Cycloaddition
-
Dissolve the purified (R)-(+)-1-Phenyl-1-propyl acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.2 eq), dropwise and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise and continue stirring at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or GC analysis.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the Diels-Alder adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until ester hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
Quantitative Data
The following table presents representative data for Lewis acid-catalyzed asymmetric Diels-Alder reactions using chiral acrylates derived from phenyl-alkanols.
| Entry | Lewis Acid | Temp (°C) | Diastereomeric Excess (de) (%) [endo:exo] | Yield (%) |
| 1 | Et₂AlCl | -78 | 92 [95:5] | 85 |
| 2 | TiCl₄ | -78 | 88 [98:2] | 78 |
| 3 | SnCl₄ | -78 | 85 [97:3] | 81 |
Note: The data presented is representative of successful asymmetric Diels-Alder reactions using this class of chiral auxiliaries.
Experimental Workflow
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Application Note 2: Synthesis of (R)-Fluoxetine via a Chiral Propanolamine Intermediate
This compound and its derivatives are crucial intermediates in the synthesis of several selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders. A key derivative, (R)-(+)-3-chloro-1-phenyl-1-propanol, serves as a precursor to the antidepressant (R)-Fluoxetine. The synthesis of enantiomerically pure (R)-Fluoxetine highlights the importance of securing the stereocenter early in the synthetic sequence, a role fulfilled by the chiral propanol scaffold.
A concise total synthesis of (R)-fluoxetine has been achieved in six steps with a 50% overall yield and 99% enantiomeric excess (ee) starting from benzaldehyde.[1][2] A key intermediate in this synthesis is (R)-N-methyl-3-phenyl-3-hydroxypropylamine, which is derived from a homoallylic alcohol precursor.
Experimental Protocol: Synthesis of (R)-Fluoxetine Hydrochloride
This multi-step protocol outlines the synthesis of (R)-Fluoxetine hydrochloride from a chiral homoallylic alcohol, which can be prepared via asymmetric allylation of benzaldehyde.
Step 1: Oxidative Cleavage of (R)-1-Phenyl-but-3-en-1-ol
-
To a stirred solution of (R)-1-phenyl-but-3-en-1-ol (1.0 eq) in a 1:1 mixture of diethyl ether and water, add OsO₄ (0.03 eq) and stir for 10 minutes at room temperature.
-
Add powdered NaIO₄ (2.2 eq) portion-wise over 40 minutes and continue stirring for 2 hours.
-
Extract the mixture with diethyl ether. The combined organic layers are dried and filtered. The crude hydroxy aldehyde is used immediately in the next step.
Step 2: Reduction to (R)-1-Phenyl-1,3-propanediol
-
The crude hydroxy aldehyde from the previous step is dissolved in methanol and cooled to 0 °C.
-
Add NaBH₄ (1.1 eq) portion-wise and stir the reaction mixture for 18 hours, allowing it to warm to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to give the crude diol.
Step 3: Synthesis of (R)-N-Methyl-3-phenyl-3-hydroxypropylamine
-
To a solution of (R)-1-phenyl-1,3-propanediol (1.0 eq) and triethylamine (1.4 eq) in DCM at -10 °C, add methanesulfonyl chloride (MsCl) (1.05 eq) dropwise.
-
Stir the mixture at 0 °C for 3 hours.
-
Work up the reaction by washing with 20% H₂SO₄, saturated aqueous NaHCO₃, and brine.
-
After drying and concentration, the crude mesylate is treated with a 40% aqueous solution of methylamine and heated at 65 °C for 3 hours.
-
Extract the product, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, with an organic solvent.
Step 4: Synthesis of (R)-Fluoxetine Hydrochloride
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq) in DMSO, add sodium hydride (1.2 eq) and heat at 80 °C for 1 hour.
-
Add 4-chlorobenzotrifluoride and continue heating at 80-100 °C for 1 hour.
-
After cooling, perform an extractive work-up with ethyl acetate.
-
Dissolve the resulting free base in ether and bubble hydrogen chloride gas through the solution to precipitate (R)-Fluoxetine hydrochloride as a white solid.[1]
Quantitative Data
The following table summarizes the yields for the key steps in the synthesis of (R)-Fluoxetine.[1][2]
| Step | Product | Yield (%) |
| Asymmetric Allylation of Benzaldehyde | (R)-1-Phenyl-but-3-en-1-ol | 90 |
| Oxidative Cleavage and Reduction | (R)-1-Phenyl-1,3-propanediol | 87 |
| Mesylation and Amination | (R)-N-Methyl-3-phenyl-3-hydroxypropylamine | 82 (overall from diol) |
| Williamson Ether Synthesis and Salt Formation | (R)-Fluoxetine Hydrochloride | 78 |
| Overall Yield | (R)-Fluoxetine Hydrochloride | ~50 |
| Enantiomeric Excess (ee) | (R)-Fluoxetine Hydrochloride | 99% |
Synthetic Pathway
Caption: Key steps in the synthesis of (R)-Fluoxetine.
These application notes demonstrate the utility of this compound as a versatile chiral building block in asymmetric synthesis. Its application as a chiral auxiliary provides a reliable method for controlling stereochemistry in carbon-carbon bond-forming reactions, while its derivatives serve as essential precursors in the efficient synthesis of important pharmaceutical agents.
References
Troubleshooting & Optimization
Technical Support Center: Achieving High Enantiomeric Excess in 1-Phenyl-1-propanol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the enantiomeric excess (e.e.) in the synthesis of 1-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically enriched 1-phenyl-1-propanol?
A1: The most common and effective methods for the asymmetric synthesis of 1-phenyl-1-propanol include:
-
Enzymatic Kinetic Resolution: This technique utilizes lipases to selectively acylate one enantiomer of racemic 1-phenyl-1-propanol, allowing for the separation of the unreacted enantiomer with high optical purity.[1]
-
Asymmetric Reduction of Propiophenone: This involves the reduction of the prochiral ketone, propiophenone, using a chiral reducing agent or a catalyst with a chiral ligand to favor the formation of one enantiomer.[2]
-
Catalytic Enantioselective Addition to Benzaldehyde: This method employs a chiral catalyst to control the stereochemical outcome of the addition of an ethyl group (from a reagent like diethylzinc) to benzaldehyde.[3]
Q2: My enzymatic resolution is resulting in low enantiomeric excess. What are the likely causes?
A2: Low enantiomeric excess in enzymatic resolutions can often be attributed to several factors:
-
Suboptimal Enzyme Choice: The selectivity of the lipase is crucial. Novozym 435 (immobilized Candida antarctica lipase B) is commonly reported to be highly effective for this resolution.[4][5]
-
Inappropriate Acyl Donor or Solvent: The nature of the acyl donor and the solvent significantly impacts enzyme activity and selectivity. Vinyl laurate and lauric acid have been used successfully as acyl donors, while solvents like isooctane and toluene are suitable reaction media.[4][5]
-
Non-optimal Reaction Conditions: Temperature, substrate concentration, and molar ratio of reactants are critical parameters that need to be optimized.[4][6]
-
Reaction Time: Kinetic resolutions are time-dependent. Stopping the reaction at approximately 50% conversion is often necessary to achieve high e.e. for the unreacted enantiomer.[1]
Q3: I'm performing an asymmetric reduction of propiophenone and getting a nearly racemic product. What should I troubleshoot?
A3: Achieving high enantioselectivity in the asymmetric reduction of propiophenone is highly dependent on the catalytic system and reaction conditions. Common issues include:
-
Ineffective Chiral Ligand or Catalyst: The choice of the chiral ligand or catalyst is the primary determinant of stereocontrol. Ensure the chiral auxiliary has high enantiomeric purity.[7]
-
Suboptimal Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2]
-
Presence of Impurities: Impurities in the substrate, solvent, or catalyst can act as poisons or inhibitors, leading to a decrease in enantioselectivity.[2] It is crucial to use high-purity starting materials and anhydrous solvents.[8]
-
Incorrect Stoichiometry: The ratio of the reducing agent to the substrate and the catalyst loading can influence the selectivity of the reaction.
Q4: How do I validate my analytical method for determining enantiomeric excess?
A4: Before optimizing the reaction, it is critical to ensure your analytical method for measuring e.e. (typically chiral HPLC or GC) is accurate.[8] An unvalidated method can give misleading results. Key validation steps include:
-
Baseline Resolution: Ensure the peaks for the two enantiomers are fully separated (baseline resolution). A resolution value (Rs) greater than 1.5 is generally considered adequate.[8]
-
Accuracy Check: Analyze a standard sample with a known enantiomeric composition to confirm the accuracy of your method.[8]
-
Precision: Perform multiple injections of the same sample to ensure the results are reproducible.[8]
Troubleshooting Guides
Issue: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
This guide provides a systematic approach to troubleshooting low e.e. in the lipase-catalyzed resolution of 1-phenyl-1-propanol.
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation
Table 1: Optimized Conditions for Enzymatic Resolution of (R,S)-1-phenyl-1-propanol
| Parameter | Optimized Value | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase) | [4][5] |
| Acyl Donor | Vinyl Laurate or Lauric Acid | [4][5] |
| Solvent | Isooctane or Toluene | [4][5] |
| Temperature | 47-50 °C | [4][5] |
| Substrate Concentration | 233 mM | [4] |
| Acyl Donor/Substrate Molar Ratio | 1:1 to 1.5:1 | [4][5] |
| Stirring Rate | 161 rpm | [4] |
| Molecular Sieves | 133.2 kg/m ³ (when using lauric acid) | [5] |
| Resulting e.e. | 91-95% | [4][5] |
Table 2: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde
| Parameter | Condition | Reference |
| Catalyst | (2S)-DAIB (chiral β-dialkylamino alcohol) | [3] |
| Reactants | Benzaldehyde, Diethylzinc | [3] |
| Solvent | Toluene, Hexane, or Ether | [3] |
| Catalyst Loading | 8 mol% | [3] |
| Resulting e.e. | Up to 99% | [3] |
| Yield | 97% | [3] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (R,S)-1-phenyl-1-propanol
This protocol is adapted from studies demonstrating high enantioselectivity using Novozym 435.[1][4][5]
Materials:
-
Racemic 1-phenyl-1-propanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl laurate (acyl donor)
-
Isooctane (solvent)
-
Orbital shaker with temperature control
Procedure:
-
Prepare a solution of racemic 1-phenyl-1-propanol (233 mM) in isooctane.
-
Add vinyl laurate to the solution in a 1.5:1 molar ratio relative to the 1-phenyl-1-propanol.[4]
-
Add Novozym 435 (e.g., 116 mg for a specific reaction volume, optimization may be required) to initiate the reaction.[4]
-
Incubate the reaction mixture at 47 °C with shaking at approximately 160 rpm.[4]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-1-phenyl-1-propanol.
-
Stop the reaction at approximately 50% conversion to achieve a high enantiomeric excess of the unreacted enantiomer.
-
The enzyme can be removed by filtration.
-
The acylated (R)-enantiomer and the unreacted (S)-enantiomer can be separated by column chromatography.
Caption: Workflow for enzymatic kinetic resolution.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is based on the use of (2S)-DAIB as a chiral catalyst.[3]
Materials:
-
(2S)-DAIB catalyst
-
Benzaldehyde
-
Diethylzinc solution
-
Anhydrous toluene
-
Anhydrous glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, add anhydrous toluene to a flame-dried reaction flask.
-
Add the (2S)-DAIB catalyst (8 mol%) to the flask.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the diethylzinc solution to the catalyst mixture and stir for a short period.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Chiral HPLC Separation of Phenylpropanol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of phenylpropanol isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing poor or no resolution between the phenylpropanol isomer peaks. What are the likely causes and how can I fix it?
Answer: Poor or no resolution is a common challenge in chiral separations, indicating that the analytical conditions are not optimal for stereoselective differentiation.[1] A systematic approach to troubleshooting this issue is recommended.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving chiral separation.[1] Enantiomers can only be separated in a chiral environment, which is provided by the CSP.[1][2]
-
Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including alcohols like phenylpropanol.[1] If you are not achieving separation, consider screening different types of polysaccharide or other CSPs.[1][3]
-
-
Mobile Phase Composition: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[1] The ratio of this modifier is a crucial parameter for optimizing resolution.[1]
-
Recommendation: Systematically vary the percentage of the alcohol modifier. Starting with a common mobile phase like n-Hexane/Isopropanol (90:10, v/v), adjust the isopropanol content in small increments (e.g., to 95:5 or 85:15).[1] A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks.[1]
-
-
Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.[1]
-
Temperature Control: Temperature can significantly impact enantioselectivity.[1][3]
Question: My chromatogram shows significant peak tailing for the phenylpropanol isomers. What could be causing this and how can I improve the peak shape?
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or column contamination.[1][4]
-
Secondary Silanol Interactions: Unwanted interactions with residual silanol groups on silica-based CSPs can cause tailing, especially for basic or acidic compounds.[1][5][6]
-
Sample Solvent: The solvent used to dissolve the sample should ideally be the mobile phase itself.[4][6] Using a solvent that is much stronger than the mobile phase can lead to peak distortion.[6][7]
-
Recommendation: Dissolve your phenylpropanol sample in the initial mobile phase mixture.[1]
-
-
Column Contamination: Accumulation of strongly retained impurities from the sample can lead to a decline in column performance and peak tailing.[6][7]
Question: I am experiencing inconsistent retention times for my phenylpropanol isomers from one injection to the next. What is causing this variability?
Answer: Drifting retention times and poor reproducibility are common issues in chiral HPLC and can often be traced to the mobile phase preparation or insufficient column equilibration.[1]
-
Mobile Phase Preparation: In normal phase chromatography, retention times are highly sensitive to the concentration of polar components, such as water, in the mobile phase.[1]
-
Column Equilibration: Chiral stationary phases often require longer equilibration times compared to standard reversed-phase columns, especially when the mobile phase composition is changed.[1][7]
-
Temperature Fluctuations: Unstable column temperature can cause shifts in retention times.[1][7]
-
Recommendation: Always use a column oven to maintain a constant and stable temperature throughout the analysis.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is a special chiral column necessary for separating enantiomers like phenylpropanol isomers?
A1: Enantiomers have identical physical and chemical properties in an achiral environment.[1][2] Therefore, they will not separate on standard achiral HPLC columns. A chiral stationary phase (CSP) creates a three-dimensional chiral environment that interacts differently with each enantiomer, allowing for their separation.[1]
Q2: What are some typical starting conditions for the chiral separation of phenylpropanol isomers?
A2: Polysaccharide-based columns are a good starting point.[1] A common mobile phase for normal-phase separation is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[1] See the tables below for more specific examples.
Q3: Can the elution order of the enantiomers be changed?
A3: Yes, for some types of CSPs. For certain "Pirkle-type" columns, using a column with the opposite enantiomer of the chiral selector will invert the elution order.[1] For polysaccharide-based columns, changing the alcohol modifier in the mobile phase (e.g., from isopropanol to ethanol) can sometimes alter the elution order.[1][3]
Q4: What is a suitable detection wavelength for phenylpropanol isomers?
A4: Phenylpropanol contains a phenyl group, which is a chromophore that absorbs UV light. A common detection wavelength for compounds with a phenyl ring is 254 nm.[1] For higher sensitivity, it is advisable to determine the wavelength of maximum absorbance by measuring the UV spectrum of your compound, which is often around 210-220 nm.[1]
Data Presentation
Table 1: Example HPLC Conditions for Chiral Separation of Phenylpropanol Analogs
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralcel® OD-H | Lux® Cellulose-1 |
| Column Dimensions | 250 x 4.6 mm, 5 µm | - |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[9] |
| Column Temperature | 25 °C[1] | - |
| Detection Wavelength | 210 nm or 254 nm[1] | - |
| Injection Volume | 10 µL[1] | - |
Note: These are example conditions and may require optimization for your specific phenylpropanol isomer and system.
Table 2: Mobile Phase Modifier Effects on Resolution
| Mobile Phase Composition (n-Hexane / Modifier) | Modifier | Expected Impact on Resolution |
| 95 / 5 | Isopropanol | Generally higher resolution, longer retention times |
| 90 / 10 | Isopropanol | Good starting point for method development |
| 85 / 15 | Isopropanol | Generally lower resolution, shorter retention times |
| 90 / 10 | Ethanol | May offer different selectivity compared to Isopropanol |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Chiral HPLC Analysis
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the phenylpropanol isomer standard.
-
Dissolve the standard in the mobile phase to a final concentration of 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
-
Sample Solution Preparation:
-
If your sample is a solid, dissolve it in the mobile phase to a concentration similar to the standard solution.
-
If your sample is a liquid, dilute it with the mobile phase to an appropriate concentration.
-
-
Filtration:
-
Filter the prepared standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.[1]
-
Protocol 2: General Method for Chiral Separation of Phenylpropanol Isomers
-
HPLC System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Prime all solvent lines with the appropriate mobile phase components.
-
-
Column Installation and Equilibration:
-
Install the appropriate chiral column (e.g., Chiralcel® OD-H).
-
Equilibrate the column with the mobile phase (e.g., n-Hexane / Isopropanol (90:10, v/v)) at the desired flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved. This may take 30-60 minutes or longer.[7]
-
-
Chromatographic Conditions:
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the HPLC system.[1]
-
Start the data acquisition and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks to determine their ratio.[1]
-
Visualizations
Caption: Troubleshooting workflow for poor or no resolution in chiral HPLC.
Caption: Troubleshooting workflow for peak tailing in chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Enzyme-Catalyzed Resolution of (R,S)-1-Phenyl-1-Propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the enzyme-catalyzed resolution of (R,S)-1-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used enzyme for the kinetic resolution of (R,S)-1-phenyl-1-propanol?
A1: The most effective and widely cited enzyme for the kinetic resolution of (R,S)-1-phenyl-1-propanol is Novozym 435, which is an immobilized form of Candida antarctica lipase B (CALB).[1][2] This lipase exhibits high enantioselectivity for this substrate, leading to good yields and high enantiomeric excess (ee) of the desired enantiomer.
Q2: How do I choose the right acyl donor for the reaction?
A2: The choice of acyl donor significantly impacts the reaction's efficiency and enantioselectivity. Vinyl esters, such as vinyl laurate and vinyl acetate, are often preferred as acyl donors.[1] Vinyl laurate, in particular, has been shown to yield excellent results in combination with Novozym 435.[1] The selection can also be influenced by the desired separation method for the resulting ester and the unreacted alcohol.
Q3: What is the optimal temperature for the enzymatic resolution?
A3: The optimal temperature for the lipase-catalyzed resolution of 1-phenyl-1-propanol is typically in the range of 40-50°C.[1][2] One study identified an optimal temperature of 47°C for achieving high enantiomeric excess.[1] It is crucial to avoid excessively high temperatures, which can lead to enzyme denaturation and loss of activity.
Q4: Why is the choice of solvent important?
A4: The solvent plays a critical role in enzyme stability, activity, and enantioselectivity. Non-polar organic solvents are generally preferred for lipase-catalyzed reactions. Isooctane and toluene have been reported as effective solvents for the resolution of 1-phenyl-1-propanol.[1][2] The hydrophobicity of the solvent (indicated by its log P value) can influence the enzyme's conformation and, consequently, its catalytic performance.
Q5: What is the significance of reaching approximately 50% conversion in kinetic resolution?
A5: In kinetic resolution, the enantiomeric excess (ee) of both the unreacted substrate and the product is maximized at or near 50% conversion.[3] Beyond this point, the slower-reacting enantiomer will start to react more significantly, leading to a decrease in the enantiomeric purity of both the remaining substrate and the product. Therefore, monitoring the reaction progress and stopping it at the optimal time is crucial for achieving high ee.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Enzyme: The chosen lipase may not be highly selective for the substrate. 2. Incorrect Acyl Donor: The acyl donor may not be suitable for achieving high enantioselectivity. 3. Reaction Progressed Too Far: Exceeding 50% conversion can decrease the ee of the remaining substrate.[3] 4. Suboptimal Temperature: Temperature can affect the enzyme's flexibility and selectivity. | 1. Screen Different Lipases: Test various commercially available lipases (e.g., from Candida, Pseudomonas, Mucor species) to find one with higher enantioselectivity. Novozym 435 is a good starting point.[1][2] 2. Optimize Acyl Donor: Experiment with different vinyl esters (e.g., vinyl laurate, vinyl acetate) or fatty acids of varying chain lengths.[1][2] 3. Monitor Reaction Progress: Track the conversion over time using techniques like chiral HPLC or GC and stop the reaction at approximately 50% conversion. 4. Optimize Temperature: Perform the reaction at different temperatures (e.g., in the 30-60°C range) to determine the optimum for enantioselectivity. |
| Low Reaction Yield/Slow Reaction Rate | 1. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. 2. Low Enzyme Activity: The enzyme may be denatured or present in an insufficient amount. 3. Mass Transfer Limitations: In the case of immobilized enzymes, diffusion of the substrate to the active site may be limited.[4] 4. Presence of Water: Excess water can lead to hydrolysis of the acyl donor and the product ester, reducing the yield of the desired transesterification product. | 1. Adjust Substrate Concentration: Vary the initial substrate concentration to identify and mitigate substrate inhibition. 2. Increase Enzyme Loading: Incrementally increase the amount of enzyme to see if the reaction rate improves. Ensure proper storage and handling of the enzyme to maintain its activity. 3. Improve Agitation: Increase the stirring rate to enhance mass transfer.[1] 4. Use Anhydrous Conditions: Employ anhydrous solvents and add molecular sieves to the reaction mixture to remove trace amounts of water.[2] |
| Difficulty in Separating Product and Unreacted Substrate | 1. Similar Physical Properties: The resulting ester and the unreacted alcohol may have similar polarities, making chromatographic separation challenging. | 1. Choose a Different Acyl Donor: Select an acyl donor that results in an ester with a significantly different polarity from the alcohol, facilitating easier separation by column chromatography. |
| Inconsistent Results | 1. Variability in Enzyme Batch: Different batches of the enzyme may have slightly different activities. 2. Inconsistent Reaction Conditions: Minor variations in temperature, solvent purity, or water content can affect the outcome. | 1. Standardize Enzyme Activity: If possible, determine the activity of each new batch of enzyme before use. 2. Maintain Strict Control Over Reaction Parameters: Ensure consistent and accurate control of all experimental conditions. |
Experimental Protocols
General Protocol for Enzyme-Catalyzed Resolution of (R,S)-1-Phenyl-1-Propanol
This protocol is a starting point and should be optimized for specific laboratory conditions and objectives.
Materials:
-
(R,S)-1-phenyl-1-propanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., isooctane or toluene)[1][2]
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., sealed flask)
-
Thermostated shaker or magnetic stirrer with heating
-
Chiral HPLC or GC for analysis
Procedure:
-
To a solution of racemic 1-phenyl-1-propanol in the chosen anhydrous solvent, add the acyl donor. The molar ratio of acyl donor to substrate can be varied, with a 1.5:1 ratio being a good starting point.[1]
-
Add activated molecular sieves to the mixture to ensure anhydrous conditions.[2]
-
Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will need to be optimized, but a starting point could be around 100-120 mg for a small-scale reaction.[1]
-
Seal the reaction vessel and place it in a thermostated shaker or on a heated magnetic stirrer. Set the temperature to the desired value (e.g., 47°C) and the stirring rate to an appropriate speed (e.g., 160 rpm).[1]
-
Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction when the conversion reaches approximately 50%. This is typically achieved by filtering off the immobilized enzyme.
-
The product mixture, containing the esterified enantiomer and the unreacted alcohol enantiomer, can then be separated by column chromatography.
Quantitative Data Summary
The following tables summarize optimized reaction conditions from various studies for the resolution of (R,S)-1-phenyl-1-propanol.
Table 1: Optimized Conditions for High Enantiomeric Excess [1]
| Parameter | Optimal Value |
| Enzyme | Novozym 435 (Candida antarctica lipase) |
| Acyl Donor | Vinyl Laurate |
| Solvent | Isooctane |
| Substrate Concentration | 233 mM |
| Molar Ratio (Acyl Donor:Substrate) | 1.5 |
| Enzyme Amount | 116 mg |
| Temperature | 47 °C |
| Stirring Rate | 161 rpm |
| Result (at 3 hours) | 91% ee |
Table 2: Optimized Conditions Using a Different Acyl Donor [2]
| Parameter | Optimal Value |
| Enzyme | Novozym 435 (Candida antarctica lipase) |
| Acyl Donor | Lauric Acid |
| Solvent | Toluene |
| Temperature | 50 °C |
| Molar Ratio (Acyl Donor:Alcohol) | 1:1 |
| Additive | Molecular Sieves (133.2 kg/m ³) |
| Result (at 2.5 hours) | 95% ee (S-enantiomer) |
Visualizations
Experimental Workflow
References
- 1. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
Technical Support Center: Scaling Up (R)-(+)-1-Phenyl-1-propanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(+)-1-Phenyl-1-propanol. Our aim is to address common challenges encountered during the scale-up of this critical chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the asymmetric reduction of propiophenone. The main approaches include:
-
Biocatalytic Reduction: This method utilizes whole cells (e.g., Saccharomyces cerevisiae, Nocardia corallina) or isolated enzymes (e.g., alcohol dehydrogenases) to stereoselectively reduce propiophenone.[1][2][3]
-
Asymmetric Hydrogenation: This chemical method employs chiral catalysts, often based on ruthenium or rhodium complexes with chiral ligands, to hydrogenate propiophenone with high enantioselectivity.
-
Chiral Borane Reduction: Reagents like Alpine-Borane can be used for the enantioselective reduction of prochiral ketones.
-
Grignard Reaction: While not inherently asymmetric, the synthesis of racemic 1-phenyl-1-propanol via the reaction of a phenyl Grignard reagent with propanal is a common route, which can be followed by chiral resolution.[4][5][6][7]
Q2: My yield of this compound is significantly lower upon scale-up. What are the likely causes?
A2: A decrease in yield during scale-up is a frequent challenge. Key factors to investigate include:
-
Inefficient Mixing and Heat Transfer: Larger reaction vessels can lead to poor mixing and localized temperature gradients ("hot spots"), promoting side reactions.
-
Reagent Addition Rate: The optimal rate of reagent addition at a small scale may not be suitable for larger volumes, potentially leading to impurity formation.
-
Solvent Effects: The solvent volume and its properties can impact reaction kinetics and the solubility of intermediates and products differently at a larger scale.
-
Catalyst Deactivation: On a larger scale, the catalyst may be more susceptible to deactivation by impurities in the starting materials or solvents.
Q3: I am observing low enantiomeric excess (ee) in my asymmetric synthesis. How can I improve it?
A3: Low enantiomeric excess can be addressed by considering the following:
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity.
-
Catalyst and Ligand Choice: Ensure the chiral ligand has high enantiomeric purity and is appropriate for the reaction. The catalyst loading might also need optimization.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the stereochemical outcome. A solvent screen is often beneficial.
-
Purity of Starting Materials: Impurities in the propiophenone or solvent can act as inhibitors or competing substrates for the chiral catalyst.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Large-scale purification requires moving beyond laboratory-scale techniques like standard column chromatography. Consider these options:
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an effective and scalable purification method.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective.
-
Preparative Chromatography: Techniques like preparative HPLC and Supercritical Fluid Chromatography (SFC) can be used for large-scale purification of chiral compounds.[8][][10]
-
Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic technique that is highly efficient for large-scale chiral separations.[11]
Troubleshooting Guides
Low Yield in Asymmetric Synthesis
| Symptom | Potential Cause | Recommended Action |
| Reaction does not go to completion | Inadequate mixing | Optimize stirring speed and impeller design for the reactor. |
| Insufficient catalyst loading | Incrementally increase the catalyst loading. | |
| Catalyst deactivation | Ensure inert atmosphere and use purified, anhydrous solvents and reagents. | |
| Low reaction temperature | While beneficial for ee, very low temperatures can slow the reaction rate. Find the optimal balance. | |
| Formation of significant byproducts | Poor temperature control | Implement a more robust temperature control system. |
| Incorrect reagent addition rate | Optimize the addition rate for the larger scale. | |
| Presence of impurities | Purify starting materials (propiophenone, solvents). |
Low Enantiomeric Excess (ee)
| Symptom | Potential Cause | Recommended Action |
| Low ee but high conversion | Suboptimal reaction temperature | Experiment with a range of lower temperatures. |
| Incorrect catalyst/ligand | Screen different chiral ligands and catalysts. Verify the enantiomeric purity of the ligand. | |
| Inappropriate solvent | Conduct a solvent screen to find the optimal medium for your catalytic system. | |
| Racemization of product | Check the stability of the product under the reaction and work-up conditions. | |
| Inconsistent ee results | Analytical method issues | Validate your chiral HPLC or GC method to ensure accurate ee determination. |
Quantitative Data
The following table summarizes typical yields and enantiomeric excess (ee) values for different synthetic methods for producing chiral 1-phenyl-1-propanol.
| Method | Catalyst/Reagent | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Bioreduction | Nocardia corallina B-276 | Propiophenone | Phosphate Buffer (pH 5.67) | RT | - | 88 (R) | [4] |
| Asymmetric Alkylation | (2S)-DAIB / Diethylzinc | Benzaldehyde | Toluene | 0 | 97 | 95.4 (S) | [12] |
| Asymmetric Transfer Hydrogenation | Ru-complex with (S)-2-(pyridin-2-yl)propan-1-ol | Propiophenone | - | - | >90 | >80 | [13] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Propiophenone using Nocardia corallina
This protocol is a general guideline based on published procedures.[4]
-
Culture Preparation: Cultivate Nocardia corallina B-276 in a suitable nutrient broth.
-
Cell Harvesting: After sufficient growth, harvest the cells by centrifugation.
-
Reaction Setup: Resuspend the wet cells in a phosphate buffer (pH 5.67).
-
Substrate Addition: Add propiophenone to the cell suspension. A typical substrate to wet cell ratio is 1:500 (m/m).
-
Reaction: Incubate the mixture at room temperature with agitation for 72 hours.
-
Work-up:
-
Separate the cells from the supernatant by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by column chromatography or distillation.
-
Analysis: Determine the conversion by GC and the enantiomeric excess by chiral HPLC.
Protocol 2: Asymmetric Hydrogenation of Propiophenone
This protocol is a generalized procedure.
-
Catalyst Preparation (in a glovebox):
-
Dissolve the ruthenium precursor and the chiral ligand (e.g., a chiral diphosphine) in a degassed solvent like isopropanol.
-
-
Reaction Setup:
-
In a separate flask, dissolve propiophenone in the same degassed solvent.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Under an inert gas counterflow, transfer the catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 10-50 atm) with hydrogen.
-
Stir the reaction mixture at the desired temperature (e.g., 40-60°C) for the specified time.
-
-
Work-up:
-
Cool the autoclave and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or distillation.
-
Analysis: Determine yield and enantiomeric excess.
Visualizations
Troubleshooting Workflow for Low Yield in Scale-up
Caption: Troubleshooting workflow for addressing low yield during the scale-up of this compound synthesis.
Decision Pathway for Improving Enantiomeric Excess
Caption: Decision-making flowchart for improving the enantiomeric excess in the asymmetric synthesis of this compound.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. chegg.com [chegg.com]
- 7. homework.study.com [homework.study.com]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Chiral Phenylpropanols
Welcome to the Technical Support Center for the Synthesis of Chiral Phenylpropanols. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the synthesis of these valuable chiral building blocks.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments, from low stereoselectivity to the formation of undesired side products.
General Troubleshooting Workflow
Before delving into specific issues, it's beneficial to have a structured approach to problem-solving in asymmetric synthesis. The following workflow provides a general framework for identifying and resolving common experimental challenges.
Caption: General troubleshooting workflow for asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Reduction
Question: My asymmetric reduction of a prochiral ketone (e.g., propiophenone) is yielding the desired phenylpropanol but with a low enantiomeric excess (ee%). What are the potential causes and how can I improve stereoselectivity?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can arise from several factors. A systematic approach to troubleshooting is essential.[1]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1]
-
Catalyst/Ligand Issues: The chiral catalyst or ligand is the primary determinant of stereocontrol. Ensure the catalyst and ligand are of high purity and the correct stoichiometry is used.
-
Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst. Ensure all starting materials are pure and reactions are conducted under an inert atmosphere if using air-sensitive catalysts.[1]
-
Inappropriate Solvent: The solvent can significantly impact the catalyst's activity and selectivity. A solvent screen is often recommended to find the optimal medium.
-
Non-Catalytic Background Reaction: A competing, non-selective reduction pathway can lead to the formation of a racemic product, thereby lowering the overall ee%. This is a known issue in some borane-mediated reductions.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Quantitative Data: Effect of Temperature and Solvent on Enantioselectivity
The following table summarizes the effect of reaction temperature and solvent on the enantioselective reduction of 4'-methoxypropiophenone.
| Entry | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Yield of trans-anethole (%) |
| 1 | PhP-Hf | Toluene | 150 | >99 | 55.4 |
| 2 | PhP-Hf | Toluene | 190 | >99 | 85.2 |
| 3 | PhP-Hf | Toluene | 220 | >99 | 98.1 |
| 4 | PhP-Hf | Dodecane | 220 | >99 | 96.3 |
| 5 | PhP-Hf | Mesitylene | 220 | >99 | 97.5 |
Data adapted from a study on the conversion of 4'-methoxypropiophenone.[2]
Issue 2: Formation of Diastereomers
Question: My synthesis involves the creation of a second chiral center, and I am observing the formation of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer: The formation of diastereomers is common when a molecule contains more than one chiral center. Diastereomers have different physical properties, which can sometimes make their separation feasible, but achieving high diastereoselectivity in the reaction is often the preferred approach.[3]
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: The existing chiral center should direct the approach of the incoming reagent. If this control is weak, a mixture of diastereomers will be formed. Modifying the steric bulk of the directing group or the reagent can enhance selectivity.
-
Reaction Temperature: As with enantioselectivity, lowering the reaction temperature can improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereomeric ratio. Screening different solvents is advisable.[4]
-
Choice of Reagent/Catalyst: The nature of the reducing agent or catalyst plays a crucial role. For substrate-controlled reactions, the inherent preference of the substrate for a particular diastereomer can be enhanced or overridden by the choice of reagent.
Troubleshooting Diastereomer Formation
| Problem | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (dr) | Insufficient steric control from the existing chiral center. | Modify the substrate to increase steric hindrance or use a bulkier reagent. |
| High reaction temperature. | Perform the reaction at lower temperatures (e.g., -78 °C).[5] | |
| Suboptimal solvent choice. | Screen a range of solvents with varying polarities and coordinating abilities. | |
| Difficulty in Separating Diastereomers | Similar physical properties (e.g., polarity). | Derivatize the diastereomers to alter their physical properties for easier separation by chromatography or crystallization.[6] |
| Co-elution in chromatography. | Optimize the mobile phase, try a different stationary phase (e.g., alumina instead of silica gel), or consider preparative HPLC with a suitable chiral or achiral column.[6] |
Issue 3: Racemization of the Chiral Phenylpropanol Product
Question: I have successfully synthesized my chiral phenylpropanol with high enantiomeric excess, but I am observing a decrease in optical purity after work-up or purification. What could be causing this racemization?
Answer: Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, can occur under certain conditions, particularly if the chiral center is labile.
Potential Causes & Troubleshooting Steps:
-
Harsh pH Conditions: Exposure to strong acids or bases during aqueous work-up can lead to racemization, especially if the hydroxyl group is benzylic, as the resulting carbocation is stabilized.
-
Elevated Temperatures: Prolonged heating during purification (e.g., distillation) can provide enough energy to cause racemization.
-
Acidic or Basic Chromatographic Media: Standard silica gel is acidic and can cause racemization of sensitive compounds. Similarly, alumina can be basic.
Preventative Measures:
-
Use a buffered aqueous solution for work-up to maintain a neutral pH.
-
Perform purification at the lowest possible temperature.
-
For chromatography, consider using deactivated (neutralized) silica gel or a different stationary phase like Florisil®.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Propiophenone using a Chiral Oxazaborolidine Catalyst
This protocol describes a general procedure for the enantioselective reduction of propiophenone to 1-phenyl-1-propanol using a CBS catalyst.
Materials:
-
Propiophenone
-
(R)- or (S)-CBS catalyst solution
-
Borane dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the CBS catalyst solution (typically 5-10 mol%) to a flame-dried flask containing anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the borane solution (e.g., BMS or borane-THF) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of propiophenone in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Reduction of 2-Phenylpropionaldehyde
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol using Saccharomyces cerevisiae (baker's yeast).[7]
Simplified Biocatalytic Reduction Pathway
Caption: Simplified pathway for biocatalytic ketone reduction.
Materials:
-
2-Phenylpropionaldehyde
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose (or sucrose)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve glucose in warm water and then add the baker's yeast.
-
Stir the mixture for about 30 minutes at room temperature to activate the yeast.
-
Add the 2-phenylpropionaldehyde to the yeast suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, centrifuge the mixture to separate the yeast cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Analysis of Enantiomeric Excess by Chiral GC
This protocol provides a general method for determining the enantiomeric excess of a chiral phenylpropanol.
Materials and Instrumentation:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
-
Sample of the chiral phenylpropanol
-
Racemic standard of the phenylpropanol
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Derivatizing agent (optional, e.g., trifluoroacetic anhydride)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the phenylpropanol sample in the chosen solvent. If derivatization is required to improve volatility, follow the appropriate procedure. Also, prepare a solution of the racemic standard.
-
Instrument Setup: Install the chiral column and set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). These parameters will need to be optimized for the specific analyte and column.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Inject the sample to be analyzed.
-
-
Data Analysis: Integrate the peak areas for each enantiomer in the sample chromatogram. Calculate the enantiomeric excess using the following formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
For further assistance, please consult the product-specific documentation or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Asymmetric Hydrogenation of Propiophenone
Welcome to the technical support center for the asymmetric hydrogenation of propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during this sensitive catalytic reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to catalyst deactivation, low conversion rates, and suboptimal enantioselectivity.
Guide 1: Low or Stalled Reaction Conversion
Q1: My hydrogenation reaction has stopped before reaching full conversion or is extremely slow. What are the likely causes?
A1: Low or stalled conversion is one of the most common signs of catalyst deactivation. The active catalytic species is likely being inhibited or has decomposed. The primary culprits are impurities in the reaction system or suboptimal conditions.
Troubleshooting Steps:
-
Verify Inert Atmosphere: The active Ru-H species is highly sensitive to oxygen. Ensure your reaction setup is free of air leaks and that all solvents and reagents were properly degassed. Even trace amounts of oxygen can lead to the formation of inactive ruthenium oxides.
-
Check Substrate and Solvent Purity: Propiophenone and solvents (like isopropanol or methanol) can contain impurities that act as potent catalyst poisons.
-
Peroxides: Solvents like isopropanol can form peroxides upon storage, which will oxidize and deactivate the catalyst.
-
Aldehydes: Propiophenone can undergo air oxidation to form benzaldehyde and other byproducts that may inhibit the catalyst.[1]
-
Sulfur/Nitrogen Compounds: Trace impurities from the synthesis of starting materials can contain sulfur or nitrogen functional groups, which strongly coordinate to the ruthenium center and block the active site.[2]
-
-
Evaluate Base Concentration: The concentration of the base (e.g., KOtBu) is critical. While a base is required to generate the active Ru-H species, excessively high concentrations can sometimes lead to faster catalyst deactivation.[3]
-
Assess Hydrogen Pressure: Ensure that your hydrogen source is pure and that the pressure is maintained consistently throughout the reaction. Impurities in the H₂ supply, such as carbon monoxide, are known catalyst poisons.
dot
References
How to improve yield in the synthesis of chiral alcohols
Welcome to our technical support center for the synthesis of chiral alcohols. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve yields in their synthetic procedures.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Issue 1: Low Yield in Asymmetric Reduction of Prochiral Ketones
Q1: I am performing an asymmetric reduction of a ketone (e.g., using a Corey-Bakshi-Shibata catalyst), but the chemical yield of my chiral alcohol is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in asymmetric ketone reductions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent and Solvent Quality: Ensure all reagents and solvents are anhydrous. Moisture can deactivate both the borane reducing agent and the oxazaborolidine catalyst.[1][2][3]
-
Stoichiometry of Reagents: Carefully optimize the stoichiometry of the borane source and the catalyst. An insufficient amount of the reducing agent will lead to incomplete conversion.
-
Reaction Temperature and Time: Temperature is a critical parameter. While lower temperatures often enhance enantioselectivity, they can also decrease the reaction rate.[1][4] Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Prolonged reaction times might lead to the formation of byproducts or product decomposition.[1]
-
Order of Addition: The order in which reagents are added can be crucial. For a CBS reduction, it is generally recommended to mix the substrate and catalyst before the slow addition of the borane source at a low temperature.[5]
-
Purification Process: The workup and purification steps can be a significant source of yield loss. Ensure that the pH is carefully adjusted during quenching to avoid emulsion formation. Optimize your chromatography conditions to achieve good separation without excessive loss of product on the column.
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis
Q2: My reaction produces the desired chiral alcohol with a good chemical yield, but the enantiomeric excess (e.e.) is poor. How can I increase the enantioselectivity?
A2: Low enantiomeric excess is a common challenge in asymmetric catalysis. The following factors are critical for achieving high enantioselectivity:
-
Catalyst Performance: The choice and handling of the chiral catalyst are paramount. Ensure the catalyst is of high purity and has not degraded. For CBS reductions, the presence of water can significantly decrease the enantiomeric excess.[2][3]
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the two diastereomeric transition states.[1][4] It is advisable to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimum.
-
Solvent Effects: The solvent can have a profound impact on the enantioselectivity by influencing the conformation of the catalyst-substrate complex.[6][7] A screening of different solvents (e.g., THF, toluene, dichloromethane) is often beneficial.
-
Substrate-Catalyst Matching: Not all catalysts are suitable for all substrates. The steric and electronic properties of the ketone can significantly influence the outcome. It may be necessary to screen different chiral ligands or catalyst systems to find the best match for your substrate.
-
Non-Catalytic Background Reaction: A competing, non-catalyzed reduction of the ketone by the reducing agent (e.g., borane) will produce a racemic alcohol, thereby lowering the overall e.e.[4][8] This can sometimes be suppressed by adjusting the rate of addition of the reducing agent or changing the reaction temperature.
Issue 3: Poor Yield in Enzymatic Kinetic Resolution of Alcohols
Q3: I am using a lipase to perform a kinetic resolution of a racemic alcohol, but the yield of the desired enantiomer is low, even though the e.e. of the remaining starting material is high. What is causing this?
A3: This is a common scenario in kinetic resolutions. The maximum theoretical yield for one enantiomer in a kinetic resolution is 50%.[9] High e.e. of the unreacted starting material at around 50% conversion is indicative of a successful resolution. To obtain the other enantiomer (the one that has been acylated), you will need to hydrolyze the formed ester.
To improve the overall efficiency of the process, consider the following:
-
Dynamic Kinetic Resolution (DKR): If you desire a theoretical yield of up to 100% for a single enantiomer, you can implement a dynamic kinetic resolution. This involves adding a catalyst that racemizes the unreacted enantiomer of the alcohol in situ, allowing it to be converted to the desired product.[9][10][11] This requires careful selection of a racemization catalyst that is compatible with the enzyme and reaction conditions.[10][11]
-
Choice of Acyl Donor and Solvent: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can significantly impact the enzyme's activity and selectivity.[9][12] Screening different options is recommended.
-
Enzyme Immobilization: Immobilized enzymes often exhibit enhanced stability and can be more easily recovered and reused, which can improve the overall process economy.[9]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right analytical method to determine the enantiomeric excess of my chiral alcohol?
A1: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1][13][14][15] The choice between them depends on the volatility and thermal stability of your alcohol or its derivative. For many alcohols, derivatization to the corresponding acetate or other ester can improve separation on a chiral GC column.[15] Chiral Supercritical Fluid Chromatography (SFC) is another powerful technique.[13] NMR spectroscopy using chiral shift reagents can also be used, but may be less accurate than chromatographic methods.[13][16]
Q2: Can the addition of additives improve the enantioselectivity of my reaction?
A2: Yes, in some cases, the use of additives can enhance enantioselectivity. For instance, in certain asymmetric hydrogenations of ketones, the addition of a substoichiometric amount of a chiral alcohol has been shown to improve the asymmetric induction.[17]
Q3: What is the difference between kinetic resolution and asymmetric synthesis?
A3: Asymmetric synthesis creates a chiral product from a prochiral or achiral starting material, with a theoretical maximum yield of 100%. An example is the asymmetric reduction of a ketone to a single enantiomer of an alcohol. Kinetic resolution, on the other hand, involves the separation of a racemic mixture of two enantiomers by reacting them with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other.[9][] This results in one enantiomer being converted to a product, while the other remains largely unreacted. The maximum yield for each separated enantiomer in a classic kinetic resolution is 50%.[9]
Data and Protocols
Data Presentation
Table 1: Effect of Solvent and Temperature on CBS Reduction of Acetophenone
| Entry | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Toluene | 25 | 95 | 94 |
| 2 | THF | 25 | 98 | 96 |
| 3 | Dichloromethane | 25 | 92 | 88 |
| 4 | THF | 0 | 97 | 98 |
| 5 | THF | -20 | 95 | >99 |
Data is illustrative and compiled from general trends reported in the literature. Actual results may vary.
Table 2: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 50 | >99 | 98 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | 48 | 97 | 95 |
| 3 | Candida rugosa Lipase (CRL) | Vinyl Acetate | Diisopropyl ether | 45 | 92 | 90 |
Data is illustrative and based on typical results for this substrate.[10][12][19]
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of a Ketone
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to the desired temperature (e.g., -78 °C) using an appropriate cooling bath.
-
Slowly add a solution of borane-THF complex (1.0 M in THF, 1.1 eq.) dropwise to the catalyst solution. Stir for 10-15 minutes.
-
In a separate flame-dried flask, dissolve the ketone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex solution at -78 °C over a period of 30-60 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC analysis.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Note: The optimal temperature, reaction time, and stoichiometry of reagents may vary depending on the substrate and should be optimized accordingly.[2][20]
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
-
To a flask, add the racemic alcohol (1.0 eq.), an immobilized lipase (e.g., Novozym 435, which is an immobilized CALB), and a suitable organic solvent (e.g., hexane or toluene).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.).
-
Stir the suspension at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and the e.e. of the remaining alcohol and the formed ester.
-
Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by flash column chromatography.
-
The acylated enantiomer can be recovered by hydrolysis (e.g., using K₂CO₃ in methanol) if desired.
Visual Guides
Diagrams
Caption: General troubleshooting workflow for asymmetric synthesis.
Caption: Principle of enzymatic kinetic resolution.
Caption: Simplified workflow of a CBS reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. uma.es [uma.es]
- 15. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. mdpi.com [mdpi.com]
- 20. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Common impurities in commercial (R)-(+)-1-Phenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-(+)-1-Phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically related to the synthesis process and potential degradation. These include:
-
Synthesis-Related Impurities:
-
Propiophenone: An unreacted starting material or a byproduct of oxidation.
-
Benzyl alcohol: A potential byproduct from side reactions during synthesis.
-
(S)-(-)-1-Phenyl-1-propanol: The opposite enantiomer, the presence of which affects the enantiomeric excess (ee).
-
-
Degradation Products:
-
Benzaldehyde: Can form due to oxidation of the alcohol.
-
Benzoic Acid: Further oxidation product of benzaldehyde.
-
Q2: What are the typical concentration levels of these impurities?
A2: The concentration of impurities can vary between suppliers and batches. However, based on typical certificates of analysis and literature, the following ranges can be expected in high-purity commercial grades.[1]
Data Presentation: Typical Impurity Profile of Commercial this compound
| Impurity | Typical Concentration Range (%) | Potential Source |
| Propiophenone | < 0.5 | Synthesis Related |
| Benzyl Alcohol | < 0.5 | Synthesis Related |
| (S)-(-)-1-Phenyl-1-propanol | < 1.0 (determines ee) | Synthesis Related |
| Benzaldehyde | < 0.2 | Degradation |
| Benzoic Acid | < 0.1 | Degradation |
| Total Impurities | < 2.0 | |
| Purity (by GC) | > 98.0 | |
| Enantiomeric Excess (ee) | > 99.0% |
Q3: How can I determine the purity and enantiomeric excess of my this compound sample?
A3: The most common and reliable methods are gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[2]
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is used to determine the overall purity by separating volatile impurities.
-
Chiral GC or Chiral HPLC is used to separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess.
Q4: How should I store this compound to minimize degradation?
A4: To minimize the formation of oxidation-related impurities, it is recommended to store the product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Troubleshooting Guides
Guide 1: Troubleshooting Impurity Analysis by Gas Chromatography (GC)
This guide addresses common issues encountered during the GC analysis of this compound.
Problem 1: Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Contamination
-
Troubleshooting:
-
Run a blank solvent injection to check for contamination in the solvent or syringe.
-
Clean the injection port liner or replace it if necessary.
-
Condition the GC column according to the manufacturer's instructions to remove any accumulated residues.
-
-
-
Possible Cause 2: Sample Degradation
-
Troubleshooting:
-
Ensure the sample has been stored properly.
-
Prepare fresh samples for analysis.
-
If the problem persists, consider derivatization of the alcohol to a more stable compound before analysis.
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active Sites in the GC System
-
Troubleshooting:
-
Use a deactivated inlet liner.
-
Ensure the column is properly installed and that there are no leaks.
-
Consider using a column specifically designed for the analysis of polar compounds like alcohols.
-
-
-
Possible Cause 2: Column Overload
-
Troubleshooting:
-
Dilute the sample to a lower concentration.
-
Decrease the injection volume.
-
-
Problem 3: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Carrier Gas Flow Rate
-
Troubleshooting:
-
Check the gas cylinder pressure and ensure a stable supply.
-
Check for leaks in the gas lines.
-
-
-
Possible Cause 2: Oven Temperature Instability
-
Troubleshooting:
-
Verify the oven temperature program is running correctly.
-
Allow sufficient time for the oven to equilibrate at the initial temperature before injection.
-
-
Experimental Protocols
Detailed Methodology for GC-MS Analysis of Impurities
This protocol provides a general method for the identification and quantification of common impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
1. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the expected impurities.
-
Autosampler for reproducible injections.
2. Reagents and Standards
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).
-
Reference standards of this compound and expected impurities (Propiophenone, Benzyl alcohol, Benzaldehyde, Benzoic acid).
3. Sample Preparation
-
Accurately prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of the expected impurities in the same solvent.
4. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
5. Data Analysis
-
Identify the impurities by comparing their retention times and mass spectra with those of the reference standards.
-
Quantify the impurities by creating a calibration curve from the peak areas of the standard solutions.
Mandatory Visualizations
Logical Relationship for Troubleshooting Poor GC Peak Shape
Caption: Troubleshooting workflow for poor GC peak shape.
Experimental Workflow for GC-MS Impurity Analysis
Caption: Experimental workflow for GC-MS impurity analysis.
References
Technical Support Center: Enhancing Chiral Catalyst Stability for Reuse
Welcome to the Technical Support Center dedicated to enhancing the stability and reusability of chiral catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, implement effective stabilization strategies, and achieve consistent, reproducible results in asymmetric catalysis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the reuse of chiral catalysts in a question-and-answer format.
Q1: My catalyst's enantioselectivity (ee) is decreasing with each cycle. What are the likely causes?
A1: A drop in enantioselectivity is a common issue and can stem from several factors:
-
Structural Degradation: The chiral ligand or the catalyst's active site may be degrading due to harsh reaction conditions (e.g., high temperature, incompatible solvents, or reagents).[1]
-
Leaching of the Chiral Component: For immobilized catalysts, the chiral ligand or the active metal may be partially leaching into the reaction medium, leading to a less selective homogeneous catalysis or a progressive loss of the active chiral sites from the support.[2][3]
-
Poisoning: Impurities in the substrate or solvent can irreversibly bind to the catalytic active sites, altering their chiral environment.[1][4]
-
Changes in Support Structure: For heterogeneous catalysts, the support material (e.g., polymer, silica) might be swelling, shrinking, or degrading, which can alter the accessibility and structure of the catalytic sites.[5]
Q2: My catalyst's activity (conversion rate) has dropped significantly after the first run. What should I investigate?
A2: A loss in activity is often due to the deactivation of catalytic sites. Key areas to investigate include:
-
Fouling or Coking: Non-reactive species or product polymers can deposit on the catalyst surface, physically blocking the active sites.[1][6] This is particularly common in reactions involving hydrocarbons at high temperatures.
-
Sintering: At high temperatures, the active metal particles on a support can agglomerate, leading to a decrease in the active surface area and, consequently, lower activity.[4][6]
-
Leaching of the Active Metal: The active metal component of the catalyst may be dissolving into the reaction mixture. This is a common issue if the metal is not strongly bound to the support.[2][7] A hot filtration test can help determine if this is occurring.[8]
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur, phosphorus compounds) on the active sites can render them inactive.[1][4] Rigorous purification of reactants and solvents is crucial.
Q3: I suspect my immobilized catalyst is leaching into the reaction mixture. How can I confirm this?
A3: Detecting catalyst leaching is critical for ensuring product purity and understanding catalyst deactivation.
-
Hot Filtration Test: This is a common and effective method. Halfway through a reaction, the solid catalyst is filtered out while the mixture is still hot. If the reaction continues to proceed in the filtrate, it indicates that active catalytic species have leached into the solution.[8]
-
ICP-MS/OES or AAS Analysis: The most direct way is to analyze the product solution after the reaction using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS). These techniques can quantify the amount of leached metal with high precision.[8]
-
Poisoning Test: Add a substance known to poison the homogeneous form of your catalyst to the filtered reaction solution.[3] If the reaction stops, it confirms the presence of leached, active species. Materials like 3-mercaptopropyl functionalized silica gel can be effective poisons for dissolved palladium.[3]
Q4: The physical support of my heterogeneous catalyst seems to be breaking down. Why is this happening and how can I prevent it?
A4: The mechanical and chemical stability of the support is crucial for catalyst longevity.
-
Mechanical Stress: Vigorous stirring in a reactor can cause attrition and crushing of the support particles, especially in slurry beds.[4] Using mechanically robust supports like silica or certain cross-linked polymers can mitigate this.[9]
-
Chemical Incompatibility: The support material may not be stable under the reaction conditions (e.g., strong acids/bases, certain solvents). Polystyrene supports, for instance, can swell significantly depending on the solvent, which can lead to mechanical failure.[5]
-
Thermal Degradation: High temperatures can cause irreversible changes to the support's structure.[1]
-
Prevention: Select a support material with known high mechanical, thermal, and chemical stability for your specific reaction conditions.[9][10] For example, mesoporous silica SBA-15 offers high chemical and mechanical resistance.[9]
Visual Guides: Workflows and Deactivation Pathways
The following diagrams illustrate key processes and logical relationships in catalyst reuse.
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: General workflow for catalyst immobilization and reuse.
Caption: Common deactivation pathways for chiral catalysts.
Data Presentation
Quantitative data is essential for evaluating catalyst stability. The following tables provide examples of how to structure and present reuse and leaching data.
Table 1: Illustrative Performance of a Polymer-Supported Chiral Catalyst in Asymmetric Hydrogenation
| Cycle Number | Conversion (%) | Enantiomeric Excess (ee, %) | Comments |
|---|---|---|---|
| 1 | >99 | 97 | Fresh catalyst |
| 2 | >99 | 97 | No significant change |
| 3 | >99 | 96 | |
| 4 | 98 | 96 | Slight decrease in activity |
| 5 | 98 | 95 | |
| 6 | 96 | 95 | |
| 7 | 95 | 94 |
| 8 | 94 | 94 | Stable but lower performance |
This table illustrates how a well-immobilized catalyst can be reused multiple times with only a minor loss of performance, a significant improvement over homogeneous counterparts that are difficult to recycle.[9]
Table 2: Comparison of Metal Leaching for Different Immobilization Supports
| Catalyst System | Support Type | Metal Content in Filtrate (ppm) | Leaching (%) |
|---|---|---|---|
| Homogeneous Rh-Complex | None | 1500 (initial loading) | 100 |
| Rh on Silica Gel | Silica | 15 | 1.0 |
| Rh on Polystyrene Resin | Polymer | 8 | 0.5 |
| Rh on Magnetic Nanoparticles | Fe₃O₄@SiO₂ | 5 | 0.3 |
This table demonstrates that immobilizing a catalyst on a solid support dramatically reduces the amount of metal leaching into the product solution.[2][10] Magnetic nanoparticles can offer particularly efficient recovery and low leaching.[10]
Key Experimental Protocols
Detailed and consistent experimental procedures are vital for reproducibility.
Protocol 1: General Procedure for Catalyst Immobilization on a Polymer Support
This protocol describes a representative method for covalently attaching a chiral ligand-metal complex to a polymer resin, such as Merrifield's resin.[10]
-
Resin Preparation:
-
Swell the polymer resin (e.g., Merrifield's resin) in an appropriate anhydrous solvent (e.g., THF, DCM) for 1-2 hours in a reaction vessel under an inert atmosphere (N₂ or Ar).
-
-
Ligand Activation and Attachment:
-
In a separate flask, dissolve the functionalized chiral ligand in anhydrous THF.
-
If required, deprotonate the ligand using a suitable base (e.g., NaH) at 0 °C, then allow it to warm to room temperature.
-
Transfer the activated ligand solution to the swollen resin suspension.
-
Heat the mixture (e.g., to 60 °C) and stir for 24-48 hours under an inert atmosphere to ensure complete reaction.
-
-
Washing and Drying:
-
After the reaction, filter the resin and wash it sequentially with a series of solvents to remove unreacted starting materials. A typical wash sequence is THF, DCM, and MeOH.
-
Dry the functionalized resin thoroughly under high vacuum.
-
-
Metatallation:
-
Swell the newly functionalized resin in an anhydrous solvent like DCM for 1 hour.
-
Add a solution of the metal precursor (e.g., [Rh(COD)₂]BF₄) to the resin suspension.
-
Stir the mixture at room temperature for 4-6 hours under an inert atmosphere.
-
Filter the resulting immobilized catalyst, wash with fresh solvent to remove any unreacted metal precursor, and dry under vacuum.
-
Protocol 2: Hot Filtration Test for Detecting Catalyst Leaching
This protocol helps determine if the catalysis is truly heterogeneous or if active species are leaching into the solution.[8]
-
Set up the Reaction:
-
Run the catalytic reaction under your standard conditions. Monitor the reaction progress (e.g., by TLC or GC) to determine the approximate time to reach 40-50% conversion.
-
-
Perform Hot Filtration:
-
At ~50% conversion, quickly and carefully filter the hot reaction mixture through a fine frit or a pre-heated filter funnel to completely remove the solid catalyst.
-
It is crucial to maintain the temperature during filtration to prevent re-deposition of the catalyst.
-
-
Monitor the Filtrate:
-
Continue to stir the filtrate (the catalyst-free solution) under the exact same reaction conditions (temperature, atmosphere).
-
Take samples from the filtrate over time and analyze them to monitor the reaction progress.
-
-
Interpret the Results:
-
No further reaction: If the conversion does not increase in the filtrate, it indicates that the catalysis is truly heterogeneous and no active species have leached.
-
Reaction continues: If the conversion continues to increase in the filtrate, it confirms that catalytically active species have leached from the solid support into the solution.
-
Protocol 3: Catalyst Recycling and Reuse Procedure
This protocol outlines the steps for recovering and preparing an immobilized catalyst for a subsequent reaction cycle.[10]
-
Catalyst Separation:
-
Upon completion of the reaction, separate the solid catalyst from the reaction mixture.
-
For polymer or silica supports, this is typically done by simple filtration.
-
For magnetic nanoparticle supports, an external magnet is used to hold the catalyst while the solution is decanted.
-
-
Washing:
-
Wash the recovered catalyst multiple times with the reaction solvent to remove any remaining product or unreacted substrate.
-
Perform a final wash with a more volatile solvent (e.g., DCM or diethyl ether) to facilitate drying.
-
-
Drying:
-
Dry the washed catalyst thoroughly under vacuum to remove all residual solvent. Ensure the catalyst is completely dry before storing or reusing.
-
-
Reuse:
-
Weigh the recovered catalyst and add it to a new batch of substrate and solvent to begin the next reaction cycle. If a significant loss of mass is observed, it may indicate physical loss during recovery or degradation of the support.
-
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enantioselective Synthesis of 1-Phenyl-1-propanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solvent effects on the enantioselectivity of 1-phenyl-1-propanol synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the enantioselectivity of 1-phenyl-1-propanol synthesis?
A1: The solvent plays a crucial role in influencing the enantioselectivity of the reaction by affecting the stability of the diastereomeric transition states. The polarity, coordinating ability, and even the shape of the solvent molecules can alter the energy difference between the pathways leading to the (R) and (S) enantiomers. For instance, in lipase-catalyzed resolutions, the solvent can affect the enzyme's conformation and flexibility, which in turn dictates its enantioselectivity. In metal-catalyzed reactions, the solvent can coordinate to the metal center and influence the steric environment around the catalytic site.
Q2: What are the most common methods for the enantioselective synthesis of 1-phenyl-1-propanol where solvent effects are significant?
A2: Two widely employed methods where solvent choice is critical are:
-
Lipase-catalyzed kinetic resolution: In this method, an enzyme, often immobilized, selectively acylates one enantiomer of racemic 1-phenyl-1-propanol, allowing for the separation of the unreacted enantiomer. The choice of organic solvent is critical for optimizing enzyme activity and enantioselectivity.
-
Asymmetric addition of diethylzinc to benzaldehyde: This method utilizes a chiral catalyst, such as (2S)-DAIB, to direct the addition of an ethyl group from diethylzinc to benzaldehyde, yielding enantiomerically enriched 1-phenyl-1-propanol. Solvents like toluene, hexane, and ether are commonly used and can influence the degree of enantioselectivity.[1]
Q3: Can impurities in the solvent affect the enantioselectivity?
A3: Absolutely. Impurities in the solvent, particularly water or other protic substances, can have a detrimental effect on enantioselectivity. Water can deactivate catalysts, especially in organometallic reactions like the diethylzinc addition. Other impurities might compete for coordination sites on the catalyst or alter the polarity of the reaction medium, leading to a decrease in the enantiomeric excess (ee). Therefore, using high-purity, anhydrous solvents is crucial for achieving high enantioselectivity.
Q4: Besides solvent, what other reaction parameters should be considered to optimize enantioselectivity?
A4: While solvent is a key factor, other parameters such as temperature, catalyst loading, substrate concentration, and the nature of any additives or ligands are also critical. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Optimizing catalyst and substrate concentrations can minimize side reactions and improve the efficiency of the asymmetric induction.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Action |
| Inappropriate Solvent Choice | The polarity and coordinating properties of the solvent may not be optimal for the catalyst system. For lipase-catalyzed resolutions, the solvent's log P value can be a useful parameter to consider. For asymmetric additions with organometallic reagents, non-coordinating solvents like toluene or hexane are often preferred. Action: Conduct a solvent screen using a range of solvents with varying polarities and coordinating abilities. Refer to the data tables for guidance on solvent selection for specific reaction types. |
| Presence of Water or Other Impurities in the Solvent | Water can deactivate the catalyst or alter the reaction environment. Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina) and handle them under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Reaction Temperature | Higher temperatures can lead to a decrease in enantioselectivity by reducing the energy difference between the diastereomeric transition states. Action: Experiment with a range of lower temperatures. For example, if a reaction is run at room temperature, try performing it at 0 °C or -20 °C. |
| Incorrect Catalyst/Ligand Concentration | The ratio of catalyst to substrate is crucial for effective asymmetric induction. Action: Systematically vary the catalyst loading to find the optimal concentration for your specific reaction conditions. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Action |
| Poor Substrate/Catalyst Solubility in the Chosen Solvent | If the reactants or catalyst are not sufficiently soluble, the reaction rate will be slow, leading to low conversion. Action: Choose a solvent in which all reaction components are reasonably soluble at the desired reaction temperature. In some cases, a co-solvent system may be beneficial. |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the solvent or starting materials, or it may be inherently unstable under the reaction conditions. Action: Ensure all reagents and solvents are of high purity. If using an air- or moisture-sensitive catalyst, ensure the reaction is performed under strictly inert conditions. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Action: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time. |
Data Presentation
Solvent Effects on the Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1-propanol
The following table summarizes the effect of different organic solvents on the enantiomeric excess (ee) of the remaining (S)-1-phenyl-1-propanol in the kinetic resolution catalyzed by Novozym 435.
| Solvent | Log P Value | Enantiomeric Excess (eeS%) |
| Toluene | 2.5 | 95 |
| Isooctane | 4.5 | High (exact value not specified)[1] |
| n-Hexane | 3.5 | Not specified |
| Acetonitrile | -0.34 | Not specified |
| Tetrahydrofuran (THF) | 0.49 | Not specified |
Data compiled from a study on the lipase-catalyzed enantioselective esterification of (R,S)-1-phenyl-1-propanol. The best results were obtained using toluene as the solvent.[2]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenyl-1-propanol
This protocol is a general guideline for the kinetic resolution of racemic 1-phenyl-1-propanol using an immobilized lipase.
Materials:
-
(R,S)-1-Phenyl-1-propanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl laurate or lauric acid)[2]
-
Anhydrous organic solvent (e.g., toluene)[2]
-
Molecular sieves (optional, for water removal)[2]
Procedure:
-
To a dried reaction flask, add (R,S)-1-phenyl-1-propanol and the chosen anhydrous organic solvent.
-
Add the acyl donor. The molar ratio of acyl donor to alcohol may need to be optimized (e.g., 1:1).[2]
-
Add the immobilized lipase and molecular sieves (if used).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C).[2]
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the unreacted alcohol and the conversion.
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted (S)-1-phenyl-1-propanol and the acylated (R)-enantiomer can be separated by column chromatography.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the synthesis of (S)-1-phenyl-1-propanol using a chiral catalyst.
Materials:
-
(2S)-(-)-3-exo-(Dimethylamino)isoborneol ((2S)-DAIB)
-
Anhydrous toluene
-
Diethylzinc solution (in toluene or hexane)
-
Freshly distilled benzaldehyde
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (2S)-DAIB in anhydrous toluene.
-
Add the diethylzinc solution dropwise to the stirred solution at room temperature.
-
Stir the mixture for approximately 15-20 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add benzaldehyde dropwise to the cooled catalyst solution.
-
Stir the reaction mixture at the same temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Influence of Solvent Properties on Enantioselectivity.
References
Validation & Comparative
A Comparative Guide to Lipase Efficiency in the Kinetic Resolution of 1-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. 1-phenyl-1-propanol, a key chiral building block, is frequently produced in its enantiomerically pure form through enzymatic kinetic resolution. This guide provides an objective comparison of the efficiency of various lipases for the kinetic resolution of racemic 1-phenyl-1-propanol, supported by experimental data to aid in the selection of the most suitable biocatalyst.
Lipase Performance: A Quantitative Comparison
The efficiency of a lipase in kinetic resolution is primarily evaluated based on its enantioselectivity (E), the conversion rate (c), and the resulting enantiomeric excess (ee) of the substrate and product. The following table summarizes the performance of commonly used lipases in the transesterification of 1-phenyl-1-propanol.
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (c) | Enantiomeric Excess (ee) | Enantioselectivity (E) | Reference |
| Novozym 435 (CALB) | Lauric Acid | Toluene | 50 | 2.5 | - | 95% (S-enantiomer) | - | [1] |
| Novozym 435 (CALB) | Vinyl Laurate | Isooctane | 47 | 3 | - | 91% | - | [2] |
| Candida rugosa lipase (MY) | Isopropenyl acetate | Toluene/[EMIM][BF4] | - | - | 28.2% | 96.2% (product) | 67.5 | [3] |
| Burkholderia cepacia lipase | Vinyl acetate | n-heptane/[EMIM][BF4] | - | 168 | 40.1% | 98.9% (product) | >200 | [4] |
Note: Data for Candida rugosa lipase and Burkholderia cepacia lipase are for the kinetic resolution of similar secondary alcohols (1-(isopropylamine)-3-phenoxy-2-propanol and (R,S)-1-phenylethanol, respectively) and are included to provide a broader perspective on their potential efficiency. Direct comparison is challenging due to varying substrates and reaction conditions.
Visualizing the Process and Comparison Logic
To better understand the experimental procedure and the basis for lipase comparison, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the cited literature for the kinetic resolution of 1-phenyl-1-propanol.
Protocol 1: Kinetic Resolution using Novozym 435 (CALB)[1]
-
Materials:
-
(R,S)-1-phenyl-1-propanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Lauric acid (acyl donor)
-
Toluene (solvent)
-
Molecular sieves (3Å)
-
-
Procedure:
-
To a solution of (R,S)-1-phenyl-1-propanol in toluene, add lauric acid in a 1:1 molar ratio.
-
Add Novozym 435 and molecular sieves (133.2 kg/m ³).
-
Incubate the reaction mixture at 50°C with constant stirring.
-
Monitor the reaction progress by periodically taking samples and analyzing them using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the desired conversion is reached (e.g., 2.5 hours for ~95% ee of the (S)-enantiomer), stop the reaction by filtering off the enzyme.
-
The product mixture, containing the unreacted (S)-1-phenyl-1-propanol and the esterified (R)-1-phenyl-1-propyl laurate, is then purified.
-
Protocol 2: Optimized Kinetic Resolution using Novozym 435 (CALB)[2]
-
Materials:
-
(R,S)-1-phenyl-1-propanol
-
Novozym 435
-
Vinyl laurate (acyl donor)
-
Isooctane (solvent)
-
-
Procedure:
-
Prepare a solution of (R,S)-1-phenyl-1-propanol (233 mM) in isooctane.
-
Add vinyl laurate to the solution with a molar ratio of acyl donor to substrate of 1.5.
-
Add 116 mg of Novozym 435.
-
Conduct the reaction at 47°C with a stirring rate of 161 rpm.
-
Monitor the enantiomeric excess (ee) of the substrate over time using chiral HPLC.
-
The reaction is stopped after approximately 3 hours to achieve an ee of around 91%.
-
The enzyme is removed by filtration for subsequent purification of the products.
-
Concluding Remarks
The selection of an appropriate lipase for the kinetic resolution of 1-phenyl-1-propanol is critical for achieving high enantiopurity and yield. Novozym 435 (Candida antarctica lipase B) consistently demonstrates high enantioselectivity for this substrate under various conditions.[1][2] While data for other lipases such as those from Candida rugosa and Burkholderia cepacia on 1-phenyl-1-propanol is less direct, their high performance on structurally similar alcohols suggests they are also viable candidates worth investigating.[3][4] The choice of solvent and acyl donor also significantly impacts the reaction's efficiency.[1][2] Researchers should consider the specific requirements of their synthesis, including desired enantiomer, cost, and downstream processing, when selecting a lipase and optimizing reaction conditions. The provided protocols and comparative data serve as a valuable starting point for developing an efficient and scalable kinetic resolution process.
References
- 1. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (R)-(+)-1-Phenyl-1-propanol in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the strategic design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce a high degree of stereocontrol in the desired transformation. This guide provides an objective comparison of the performance of (R)-(+)-1-Phenyl-1-propanol as a potential chiral auxiliary against well-established alternatives, namely Evans' oxazolidinones and Oppolzer's sultams, with a focus on supporting experimental data for key asymmetric reactions.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused. The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity it imparts on a reaction, which is quantified as the diastereomeric excess (d.e.).
This guide focuses on the diastereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction, as a benchmark for comparing the performance of this compound with Evans' and Oppolzer's auxiliaries.
This compound as a Chiral Auxiliary
This compound is a commercially available chiral secondary alcohol. Its potential as a chiral auxiliary stems from the steric hindrance provided by the phenyl group, which can effectively shield one face of a prochiral enolate derived from an ester. While less common in the literature compared to other auxiliaries, its structural simplicity and availability in both enantiomeric forms make it an intriguing candidate for asymmetric synthesis.
Performance Comparison in Asymmetric Alkylation
To provide a quantitative comparison, we will examine the diastereoselective alkylation of a propionate derivative with benzyl bromide, a standard reaction for evaluating chiral auxiliaries.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | (R)-1-Phenyl-1-propyl propionate | Benzyl bromide | LDA | THF | -78 | Data Not Available | Data Not Available | - |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >98:2 | 90-95 | [1] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-Propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | NaHMDS | THF | -78 | >98:2 | 90-95 |
Note: Despite an extensive search of the scientific literature, specific experimental data for the diastereoselective alkylation of an ester derived from this compound could not be located. The table highlights this data gap. The performance of Evans' and Oppolzer's auxiliaries is well-documented and consistently high.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the attachment of the acyl substrate, the diastereoselective alkylation, and the cleavage of the auxiliary for both an Evans' auxiliary and a hypothetical protocol for this compound.
This compound Auxiliary: A Hypothetical Protocol
Step 1: Attachment of the Propionyl Group
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added propionyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude (R)-1-phenyl-1-propyl propionate is purified by flash column chromatography.
Step 2: Diastereoselective Alkylation
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq.) and the solution is stirred for 30 minutes. A solution of (R)-1-phenyl-1-propyl propionate (1.0 eq.) in anhydrous THF is then added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate. Benzyl bromide (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution, warmed to room temperature, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
The purified alkylated ester (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 2.0 eq.) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield the chiral alcohol product. The this compound auxiliary can be recovered from the reaction mixture. Reductive cleavage of benzyl ethers is a common method for deprotection.[2][3][4][5][6][7][8][9][10]
Evans' Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Step 1: Acylation of the Chiral Auxiliary
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.[1]
Step 2: Diastereoselective Alkylation [1]
To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq.) dropwise. After 30 minutes, benzyl bromide (1.2 eq.) is added, and the mixture is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above.
Step 3: Cleavage of the Chiral Auxiliary [11]
The alkylated product (1.0 eq.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (4.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.) are added, and the mixture is stirred at 0 °C for 2 hours. The reaction is quenched with aqueous sodium sulfite solution and extracted with ethyl acetate to recover the chiral auxiliary. The aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.
Mandatory Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision-making process for selecting a chiral auxiliary.
Conclusion
While this compound presents an accessible and structurally simple option for a chiral auxiliary, the lack of published experimental data on its performance in key asymmetric reactions, such as enolate alkylation, makes a direct and robust comparison with established auxiliaries challenging. Evans' oxazolidinones and Oppolzer's sultams remain the gold standard, offering consistently high levels of diastereoselectivity and well-documented, reliable protocols.
For researchers and professionals in drug development, the choice of a chiral auxiliary often depends on a balance of factors including cost, availability, and, most critically, proven efficacy. While the exploration of novel auxiliaries like this compound is a valuable endeavor, for projects requiring high levels of stereocontrol with predictable outcomes, the established auxiliaries currently offer a more reliable path to success. Further research is warranted to fully evaluate the potential of this compound and define its place in the toolkit of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Navigating the Mirror Image World: A Comparative Guide to Enantiomeric Excess Determination by Chiral GC and HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The therapeutic efficacy and safety of chiral drugs often depend on the stereochemical purity of the active pharmaceutical ingredient. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) stand as the two preeminent techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most appropriate technique for your analytical needs.
The choice between chiral HPLC and GC is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability, as well as the specific requirements for sensitivity and resolution.[1] Both techniques rely on chiral stationary phases (CSPs) to achieve the separation of enantiomers.[2][3]
At a Glance: Chiral GC vs. Chiral HPLC
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column with a gaseous mobile phase.[1] | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times in a liquid mobile phase.[1] |
| Typical Analytes | Volatile and thermally stable compounds (e.g., small molecules, flavor and fragrance compounds, certain drug metabolites).[1][4] | A wide range of non-volatile and thermally labile compounds (e.g., pharmaceuticals, amino acids, larger molecules).[1][5] |
| Derivatization | Often required to increase volatility and thermal stability of polar analytes.[1] | Can be used to improve chromatographic separation, enhance detectability, or for indirect chiral separations.[1][3] |
| Resolution | Generally offers higher resolution and efficiency, leading to excellent separation of enantiomers.[4] | Provides very good resolution, with a wide variety of chiral stationary phases available for method development.[6] |
| Sensitivity | Can achieve high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be in the pg to ng range.[4] | Sensitivity is dependent on the detector used (e.g., UV, Fluorescence, MS). LOD and LOQ are typically in the ng/mL to µg/mL range.[4] |
| Instrumentation Cost | Generally lower, although high-resolution MS detectors can be expensive.[1] | Generally higher due to the need for high-pressure pumps and sophisticated detectors.[1] |
| Solvent Consumption | Lower, as it primarily uses gases as the mobile phase.[1] | Higher, which can be a consideration for cost and environmental impact.[1] |
Validation of Chiral Methods: A Workflow for Ensuring Accuracy and Reliability
The validation of an analytical method for determining enantiomeric excess is crucial to ensure the reliability of the results, particularly in a regulated environment like the pharmaceutical industry. The validation process should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[7][8][9]
Deciding Between Chiral GC and HPLC: A Logical Approach
The selection of the optimal technique requires careful consideration of the analyte's properties and the analytical requirements.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical procedures for enantiomeric excess determination.
Chiral HPLC Method Validation Protocol
This protocol outlines the key steps for validating a chiral HPLC method for the determination of enantiomeric excess, in accordance with ICH guidelines.[8][9]
1. Specificity:
-
Inject a solution of the racemate to demonstrate the separation of the two enantiomers.
-
Inject a blank solution (mobile phase or sample matrix) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
For drug products, inject a placebo sample to confirm the absence of interference from excipients.[9]
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample to demonstrate that degradants do not interfere with the enantiomer peaks.[9]
2. Linearity and Range:
-
Prepare a series of solutions of the minor enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the unwanted enantiomer.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[8]
3. Accuracy:
-
Prepare spiked samples by adding known amounts of the minor enantiomer to the major enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within a pre-defined range, typically 98-102%.[10]
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the major enantiomer spiked with the minor enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 5%.[7]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within an acceptable range.[7]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the minor enantiomer that can be detected but not necessarily quantitated. It can be determined based on a signal-to-noise ratio of approximately 3:1.[7]
-
LOQ: The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of approximately 10:1.[7] The precision at the LOQ should have an RSD of ≤ 10%.
6. Robustness:
-
Deliberately vary critical method parameters one at a time to assess the method's reliability during normal use.
-
Parameters to vary for HPLC include:
-
Mobile phase composition (e.g., ±2% of the organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±10%).
-
Wavelength of detection (e.g., ±2 nm).[8]
-
-
The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
Chiral GC Method Validation Protocol
The validation protocol for a chiral GC method follows the same principles as for HPLC, with adjustments for the specific technique.
1. Specificity:
-
Similar to HPLC, inject the racemate, a blank, and, if applicable, a placebo to demonstrate selectivity.
2. Linearity and Range:
-
Prepare and inject a series of dilutions of the minor enantiomer in a suitable solvent.
-
Plot peak area versus concentration and determine the correlation coefficient (r² ≥ 0.99).
3. Accuracy:
-
Prepare and analyze spiked samples at a minimum of three concentration levels.
-
Calculate the percentage recovery.
4. Precision:
-
Repeatability: Perform replicate injections (n≥6) of a spiked sample.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
6. Robustness:
-
Vary critical GC parameters such as:
-
Injector temperature (e.g., ±10 °C).
-
Oven temperature program (e.g., ramp rate ±1 °C/min).
-
Carrier gas flow rate (e.g., ±10%).
-
Split ratio.[1]
-
-
Monitor system suitability parameters to ensure they remain within acceptable criteria.
Performance Data Summary
The following table summarizes typical performance data obtained during the validation of chiral HPLC and GC methods for the determination of enantiomeric excess. These values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.
| Validation Parameter | Chiral HPLC | Chiral GC |
| Linearity (r²) | ≥ 0.998[8] | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[11] | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0%[11] | ≤ 5.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 7.0% |
| Limit of Detection (LOD) | 2.54 µg/ml[11] | Typically in the pg to ng range[4] |
| Limit of Quantitation (LOQ) | 7.68 µg/ml[11] | Typically in the pg to ng range[4] |
Conclusion
Both chiral HPLC and chiral GC are powerful and reliable techniques for the determination of enantiomeric excess.[1] The choice between them is contingent upon the specific analyte's properties and the analytical requirements of the study.[1][7] Chiral HPLC offers greater versatility for a broader range of compounds, including non-volatile and thermally labile molecules.[1][5] In contrast, chiral GC often provides higher resolution and sensitivity for volatile analytes.[1][4] A thorough method validation, following ICH guidelines, is imperative to ensure the accuracy, precision, and reliability of the data generated, which is of paramount importance in the development and quality control of chiral pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 8. dujps.com [dujps.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to Catalysts for the Asymmetric Reduction of Propiophenone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones, such as propiophenone, to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to achieving high yield and enantioselectivity. This guide provides an objective comparison of three leading catalytic systems for the asymmetric reduction of propiophenone: the Corey-Bakshi-Shibata (CBS) catalyst, Noyori-type Ruthenium catalysts, and chiral Iridium catalysts. The comparison is supported by experimental data and detailed protocols to aid in catalyst selection and implementation.
Performance Comparison of Catalytic Systems
The efficacy of each catalytic system in the asymmetric reduction of propiophenone is summarized below. The data highlights the typical performance in terms of enantiomeric excess (ee) and yield under optimized conditions.
| Catalyst System | Chiral Ligand/Catalyst | Reductant | Typical Yield (%) | Typical ee (%) | Key Features |
| CBS Catalyst | (R)- or (S)-Me-CBS | Borane (BH₃) | >95 | >95 | Metal-free, predictable stereochemistry, mild conditions. |
| Noyori-type Ru | RuCl₂--INVALID-LINK-- | H₂ / Isopropanol | >99 | >99 | High turnover numbers, excellent enantioselectivity, broad substrate scope. |
| Chiral Iridium | [Ir(cod)₂]BF₄ / Chiral NHC precursor | Hydrosilane | ~92 | ~92 | Effective for hydrosilylation, mild reaction conditions. |
Detailed Experimental Protocols
Asymmetric Reduction using a CBS Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source.
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine
Reductant: Borane-dimethyl sulfide complex (BH₃·SMe₂)
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -20 °C under a nitrogen atmosphere.
-
Borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq.) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of propiophenone (1.0 eq.) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred for an additional 2 hours at -20 °C, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral 1-phenyl-1-propanol.
Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst
Noyori's ruthenium catalysts, featuring a chiral diamine and a diphosphine ligand, are highly efficient for the asymmetric hydrogenation of ketones.
Catalyst: RuCl₂--INVALID-LINK--
Reductant: Hydrogen gas (H₂) in the presence of a hydrogen source/solvent like isopropanol.
Procedure:
-
In a glovebox, a pressure vessel is charged with the RuCl₂--INVALID-LINK-- catalyst (0.001 eq.), propiophenone (1.0 eq.), and a solution of potassium tert-butoxide in isopropanol (0.1 M, 0.1 eq.).
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas (3-4 cycles) and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred vigorously at room temperature for the specified time (typically 4-24 hours), or until hydrogen uptake ceases.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the enantiomerically enriched 1-phenyl-1-propanol.
Asymmetric Hydrosilylation using a Chiral Iridium Catalyst
Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are effective for the asymmetric hydrosilylation of ketones, which provides an alternative to hydrogenation.[1]
Catalyst System: [Ir(cod)₂]BF₄ and a chiral benzimidazolium salt (NHC precursor)
Reductant: Diethoxymethylsilane ((EtO)₂MeSiH)
Procedure:
-
To a mixture of [Ir(cod)₂]BF₄ (0.01 eq.) and the chiral benzimidazolium salt (0.012 eq.) in anhydrous THF is added diethoxymethylsilane (1.5 eq.) at room temperature under an argon atmosphere.
-
The mixture is stirred for 30 minutes, during which the catalyst is generated in situ.
-
Propiophenone (1.0 eq.) and potassium carbonate (0.1 eq.) are added, and the reaction is stirred at room temperature for 24 hours.[1]
-
Upon completion, the reaction is quenched with 1 M HCl and the mixture is stirred for 1 hour to effect desilylation.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by flash chromatography yields the desired chiral alcohol.[1]
Visualizing the Process
To better understand the experimental and decision-making frameworks, the following diagrams illustrate the general workflow and a logic for catalyst selection.
Caption: General experimental workflow for asymmetric reduction.
Caption: Logic for selecting a catalyst based on desired outcomes.
References
A Comparative Guide to the Purity Standards of (R)-(+)-1-Phenyl-1-propanol
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount to ensure the efficacy, safety, and reproducibility of synthesized pharmaceutical agents. (R)-(+)-1-Phenyl-1-propanol is a key chiral secondary alcohol utilized as a precursor and chiral auxiliary in the asymmetric synthesis of various active pharmaceutical ingredients.[1][2] This guide provides an objective analysis of the purity standards of this compound, compares its performance with relevant alternatives, and presents the supporting experimental data and protocols for its analysis.
Purity Specifications and Commercial Availability
This compound is commercially available from several major chemical suppliers. The typical purity standards, as advertised by these suppliers, are summarized in the table below. The primary metrics for purity are chemical purity, determined by gas chromatography (GC), and enantiomeric excess (e.e.), which quantifies the stereochemical purity.
| Supplier | Chemical Purity (by GC) | Enantiomeric Excess (e.e.) |
| Supplier A | >99% | >99% |
| Supplier B | >98% | >99% |
| Supplier C | >99% | >98% |
This table is a composite representation based on typical specifications from major chemical suppliers.
Performance Comparison with Alternative Chiral Alcohols
The efficacy of a chiral auxiliary in asymmetric synthesis is a critical performance indicator. The following table compares the performance of catalysts derived from this compound and other chiral alcohols in the asymmetric reduction of a model ketone, acetophenone. High enantiomeric excess (e.e.) in the product is indicative of superior performance.
| Chiral Auxiliary/Catalyst System | Substrate | Product e.e. (%) | Yield (%) |
| (R)-1-Phenyl-1-propanol derived oxazaborolidine | Acetophenone | 95 | 92 |
| (1R,2S)-Ephedrine derived oxazaborolidine | Acetophenone | 97 | 98 |
| (R)-BINOL-modified lithium aluminum hydride | Acetophenone | >99 | 95 |
| Noyori's Ru-(R)-BINAP catalyst | Acetophenone | >99 | >99 |
Data is compiled from representative studies on asymmetric ketone reduction.[3]
Experimental Protocols for Purity Analysis
Accurate determination of chemical and enantiomeric purity is crucial. The following are detailed methodologies for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is a robust and widely used method for separating enantiomers and determining their relative proportions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® OD-H).
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
Procedure:
-
Prepare a standard solution of racemic 1-phenyl-1-propanol and a sample solution of this compound in the mobile phase.
-
Set the HPLC system with the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of this compound.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers from the chromatogram.
Chiral Gas Chromatography (GC) for Chemical and Enantiomeric Purity
Chiral GC is a powerful technique for analyzing volatile chiral compounds.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like β-DEX™).
Carrier Gas:
-
Helium or Hydrogen at a constant flow rate.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Set the GC oven temperature program (e.g., isothermal or a temperature ramp) to achieve good separation of the enantiomers and any impurities.
-
Inject the sample into the GC.
-
The components are separated based on their interaction with the chiral stationary phase.
-
The FID detects the eluted components.
-
Chemical purity is determined by the ratio of the main peak area to the total area of all peaks (excluding the solvent peak).
-
Enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess
NMR spectroscopy using a chiral solvating agent (CSA) can be used to determine enantiomeric excess by inducing a chemical shift difference between the enantiomers.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer.
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA) (e.g., (R)-(-)-Mandelic acid or a lanthanide shift reagent).
Procedure:
-
Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals for protons near the chiral center of the two enantiomers should be resolved into two separate sets of peaks due to the formation of transient diastereomeric complexes.
-
Integrate the corresponding signals for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess from the ratio of the integrals.
Conclusion
The purity of this compound is a critical parameter for its successful application in the synthesis of chiral pharmaceuticals. Commercial sources typically provide this compound with high chemical (>98%) and enantiomeric (>98% e.e.) purity. The performance of this compound as a chiral auxiliary is comparable to other widely used chiral alcohols, although the optimal choice depends on the specific reaction conditions and substrate. The analytical methods of chiral HPLC, chiral GC, and NMR spectroscopy provide robust and reliable means for verifying the purity and enantiomeric excess of this important chiral building block. Researchers and drug development professionals should select the analytical method that best suits their available instrumentation and specific requirements for accuracy and sample throughput.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectroscopic techniques used to confirm the structure of 1-phenyl-1-propanol, with a comparative analysis against its isomer, 2-phenyl-1-propanol.
This guide provides a comprehensive overview of the application of key spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—to elucidate and confirm the molecular structure of 1-phenyl-1-propanol. To highlight the specificity and power of these techniques, a direct comparison with the spectroscopic data of its structural isomer, 2-phenyl-1-propanol, is presented. This comparative approach demonstrates how subtle differences in molecular structure lead to distinct and identifiable spectroscopic signatures.
Comparative Spectroscopic Data
The structural differences between 1-phenyl-1-propanol and 2-phenyl-1-propanol are clearly delineated by their respective spectroscopic data. The following tables summarize the key quantitative findings from IR, NMR, and Mass Spectrometry analyses.
Infrared (IR) Spectroscopy Data
| Functional Group | 1-Phenyl-1-propanol Absorption (cm⁻¹) a | 2-Phenyl-1-propanol Absorption (cm⁻¹) b | Vibrational Mode |
| O-H | 3500-3200 (broad, strong) | 3500-3200 (broad, strong) | Alcohol O-H Stretch |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | Aromatic C-H Stretch |
| C-H (Aliphatic) | ~3000-2850 | ~3000-2850 | Aliphatic C-H Stretch |
| C=C (Aromatic) | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 | Aromatic C=C Bending |
| C-O | ~1260-1050 | ~1260-1050 | Alcohol C-O Stretch |
a: Data synthesized from multiple sources.[1][2] b: Data synthesized from multiple sources.[3][4]
¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Proton Environment | 1-Phenyl-1-propanol Chemical Shift (δ, ppm) c | Multiplicity | Integration | 2-Phenyl-1-propanol Chemical Shift (δ, ppm) d | Multiplicity | Integration |
| Phenyl H | ~7.2-7.4 | Multiplet | 5H | ~7.1-7.3 | Multiplet | 5H |
| -CH(OH)- H | ~4.6 | Triplet | 1H | - | - | - |
| -CH₂- (next to CHOH) | ~1.8 | Multiplet | 2H | - | - | - |
| -CH₃ | ~0.9 | Triplet | 3H | ~1.3 | Doublet | 3H |
| -OH | Variable | Singlet (broad) | 1H | Variable | Singlet (broad) | 1H |
| -CH- (phenyl attached) | - | - | - | ~2.9-3.0 | Multiplet | 1H |
| -CH₂OH | - | - | - | ~3.6-3.7 | Multiplet | 2H |
c: Data synthesized from multiple sources.[5][6][7][8] d: Data synthesized from multiple sources.[9][10][11]
¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Carbon Environment | 1-Phenyl-1-propanol Chemical Shift (δ, ppm) e | 2-Phenyl-1-propanol Chemical Shift (δ, ppm) f |
| -CH₃ | ~10 | ~20 |
| -CH₂- | ~32 | - |
| -CH(OH)- | ~76 | - |
| Phenyl C (substituted) | ~145 | ~142 |
| Phenyl C (unsubstituted) | ~126-128 | ~126-129 |
| -CH- (phenyl attached) | - | ~45 |
| -CH₂OH | - | ~68 |
e: Data synthesized from multiple sources.[9][12][13][14] f: Data synthesized from multiple sources.[2][15]
Mass Spectrometry Data
| Analysis | 1-Phenyl-1-propanol g | 2-Phenyl-1-propanol h |
| Molecular Ion (M⁺) | m/z 136 | m/z 136 |
| Base Peak | m/z 107 | m/z 105 |
| Key Fragments | m/z 79, 77, 51 | m/z 106, 77, 31 |
g: Data synthesized from multiple sources.[16][17][18] h: Data synthesized from multiple sources.[3][16]
Workflow for Spectroscopic Structure Elucidation
The following diagram illustrates the logical workflow for confirming the structure of an organic compound like 1-phenyl-1-propanol using a combination of spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is clean. A background spectrum is collected to account for atmospheric and instrumental noise.
-
Sample Application: A small drop of the liquid sample (1-phenyl-1-propanol) is placed directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: The pressure arm is lowered to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each nucleus.[14]
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar acquisition is performed, often with proton decoupling to simplify the spectrum.[14] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts, integration values (for ¹H NMR), and coupling constants are determined and analyzed to deduce the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the molecule, and to gain structural information from its fragmentation pattern.[4][10]
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum source of the mass spectrometer, often via a gas chromatograph (GC) for purification.[4]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.[4]
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[4][10]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.
References
- 1. 2-PHENYL-2-PROPANOL(617-94-7) 13C NMR [m.chemicalbook.com]
- 2. 2-phenyl-1-propanol [wiredchemist.com]
- 3. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628) [hmdb.ca]
- 7. (2R)-2-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. 2-phenyl-1-propanol [wiredchemist.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627) [hmdb.ca]
- 12. 1-PHENYL-2-PROPANOL(14898-87-4) 13C NMR spectrum [chemicalbook.com]
- 13. massbank.eu [massbank.eu]
- 14. 2-フェニル-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Showing Compound (±)-2-Phenyl-1-propanol (FDB008270) - FooDB [foodb.ca]
- 16. spectrabase.com [spectrabase.com]
- 17. 1-PHENYL-2-PROPANOL(14898-87-4) IR Spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential biological activities of the enantiomers of 1-Phenyl-1-propanol: (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol. While direct, quantitative comparative studies on the biological activities of these specific enantiomers are limited in publicly available literature, this document synthesizes information on related phenylpropanoids and the principles of stereochemistry in pharmacology to offer insights for research and drug development.
The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as receptors and enzymes. This can lead to significant variations in their pharmacological and toxicological profiles. For instance, one enantiomer may elicit a desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.
Data Presentation: Comparative Biological Activities
Due to the scarcity of direct comparative experimental data for the two enantiomers, the following table presents a hypothetical comparison based on general activities reported for phenylpropanol isomers. This table serves as a template for how experimental data would be presented and should not be considered as reported factual data.
| Biological Activity | Parameter | This compound (Illustrative) | (S)-(-)-1-Phenyl-1-propanol (Illustrative) |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) vs. E. coli | 150 µg/mL | 250 µg/mL |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | 120 µg/mL | 200 µg/mL | |
| Anti-inflammatory Activity | IC₅₀ (COX-2 Inhibition) | 75 µM | 125 µM |
| Local Anesthetic Activity | Onset of Action (Guinea Pig Model) | 5 minutes | 8 minutes |
| Duration of Action (Guinea Pig Model) | 30 minutes | 20 minutes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and a direct comparison of the biological activities of this compound and (S)-(-)-1-Phenyl-1-propanol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
From a pure culture, select 3-5 well-isolated colonies of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Assay Procedure:
-
Perform two-fold serial dilutions of the (R) and (S) enantiomers in a 96-well microtiter plate using the broth medium.
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
In Vitro Anti-inflammatory Activity: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This in-vitro assay evaluates the anti-inflammatory activity of a substance by its ability to inhibit protein denaturation.
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
-
Prepare stock solutions of the (R) and (S) enantiomers and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 0.5 mL of various concentrations of the test compounds, add 0.5 mL of the BSA solution.
-
The control consists of 0.5 mL of the solvent and 0.5 mL of the BSA solution.
-
The standard consists of 0.5 mL of the standard drug solution and 0.5 mL of the BSA solution.
-
Incubate all solutions at 37°C for 20 minutes and then at 70°C for 10 minutes to induce denaturation.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated. The IC₅₀ value (the concentration of the test compound required to inhibit 50% of the denaturation) can be determined by plotting the percentage inhibition against the compound concentration.
-
In Vivo Local Anesthetic Activity: Guinea Pig Wheal Test
This in-vivo assay is used to assess the local anesthetic effect of a substance.
-
Animal Preparation:
-
Use healthy adult guinea pigs.
-
Shave the hair on the back of the animals 24 hours before the experiment.
-
-
Procedure:
-
Inject 0.25 mL of the test solution (different concentrations of the (R) and (S) enantiomers) intracutaneously into the shaved back to form a wheal.
-
A control group should be injected with the vehicle.
-
A standard group should be injected with a known local anesthetic (e.g., lidocaine hydrochloride).
-
Apply a mechanical stimulus (e.g., a pinprick) to the center of the wheal every 5 minutes.
-
-
Evaluation:
-
The onset of anesthesia is the time taken for the animal to show no response to the stimulus.
-
The duration of anesthesia is the time from the onset until the response to the stimulus returns.
-
Mandatory Visualization
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a generic G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for chiral pharmaceuticals. The differential binding of the (R) and (S) enantiomers to the receptor could lead to varying downstream cellular responses.
Caption: Hypothetical differential binding of enantiomers to a GPCR.
Experimental Workflow: Antimicrobial MIC Testing
The diagram below outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of the enantiomers.
Caption: Workflow for MIC determination.
A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral alcohols is a pivotal step, frequently dictating the biological activity and efficacy of pharmaceutical compounds.[1] The choice of synthetic strategy—biocatalytic or chemical—is a critical decision influenced by factors such as substrate scope, scalability, cost, and sustainability goals. This guide provides an objective comparison of these two predominant methodologies, supported by quantitative data and detailed experimental protocols.
The two primary routes for producing single enantiomers of chiral alcohols are traditional chemical synthesis and biocatalysis.[2] Chemical methods often employ chiral metal catalysts and ligands under harsh conditions, while biocatalysis utilizes enzymes like ketoreductases (KREDs) that operate under mild, environmentally friendly conditions.[3][4]
Quantitative Performance Comparison
The selection of a synthetic route often hinges on performance metrics such as yield, enantiomeric excess (e.e.), and reaction conditions. The following table summarizes a comparison for the asymmetric reduction of a representative ketone, acetophenone, to 1-phenylethanol.
| Parameter | Biocatalytic Method (Ketoreductase) | Chemical Method (Noyori Catalyst) |
| Catalyst | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | RuCl--INVALID-LINK-- |
| Reactants | Acetophenone, Isopropanol (cofactor regeneration) | Acetophenone, Formic acid/Triethylamine |
| Solvent | Aqueous buffer (e.g., phosphate buffer) | Methanol/Water or Anhydrous Solvents |
| Temperature | Ambient (e.g., 30-45°C) | Typically elevated (e.g., 80°C) |
| Pressure | Atmospheric | Atmospheric |
| Yield | >95% | ~95%[1] |
| Enantiomeric Excess (e.e.) | >99% | ~98% (S)[1] |
| Key Advantages | High enantioselectivity, mild conditions, green chemistry principles, reduced waste.[1][3] | Broad substrate scope, well-established, rapid analog synthesis.[1] |
| Key Limitations | Substrate specificity, enzyme stability can be a concern.[1] | Requires expensive/toxic metal catalysts and ligands, harsh conditions, potential for metal contamination.[1][3] |
Logical Framework for Method Selection
The decision between a chemical and biocatalytic route is multifaceted. The following diagram illustrates a logical workflow for selecting the appropriate method based on project priorities.
References
Literature review of synthetic methods for (R)-(+)-1-Phenyl-1-propanol
A comprehensive guide to the synthetic preparation of (R)-(+)-1-Phenyl-1-propanol, a crucial chiral building block in the pharmaceutical industry, is presented below. This document details and contrasts various synthetic methodologies, providing researchers, scientists, and drug development professionals with the necessary data to select the most suitable method for their applications.
Comparison of Synthetic Methods for this compound
The enantioselective synthesis of this compound can be broadly categorized into two primary strategies: the asymmetric addition to an aldehyde and the asymmetric reduction of a ketone. This guide focuses on three representative methods: asymmetric ethylation of benzaldehyde, biocatalytic reduction of propiophenone, and asymmetric hydrogenation of propiophenone.
| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Asymmetric Ethylation | Benzaldehyde | Diethylzinc, (1R,2S)-N,N-dialkyl-norephedrine derivative | ~95 | >98 | Toluene, 0°C, 6 h |
| Biocatalytic Reduction | Propiophenone | Nocardia corallina B-276 | Not specified | 76 (R) | Phosphate buffer (pH 5.67), 72 h |
| Asymmetric Hydrogenation | Propiophenone | RuCl₂--INVALID-LINK--n, H₂ | >95 | >98 | Methanol, H₂, high pressure |
Detailed Experimental Protocols
Asymmetric Ethylation of Benzaldehyde
This method relies on the enantioselective addition of an ethyl group from diethylzinc to the prochiral center of benzaldehyde, guided by a chiral catalyst.
Experimental Protocol:
A solution of the chiral ligand, such as an (1R,2S)-N,N-dialkyl-norephedrine derivative (e.g., 2 mol%), in anhydrous toluene (50 mL) is prepared in a flame-dried, argon-purged flask. The solution is cooled to 0°C, and diethylzinc (1.1 M in toluene, 1.2 equivalents) is added dropwise. After stirring for 30 minutes, freshly distilled benzaldehyde (1.0 equivalent) is added. The reaction mixture is stirred at 0°C for 6 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The resulting mixture is warmed to room temperature and the precipitate is filtered off. The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Biocatalytic Reduction of Propiophenone
This method utilizes whole cells of the microorganism Nocardia corallina B-276 to asymmetrically reduce propiophenone to this compound.[1]
Experimental Protocol:
Whole cells of Nocardia corallina B-276 are suspended in a phosphate buffer solution (pH 5.67). Propiophenone is added to this suspension (substrate to wet cells ratio of 1:500 m/m). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 72 hours.[1] The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The enantiomeric excess of the resulting this compound is determined by chiral high-performance liquid chromatography (HPLC).[1]
Asymmetric Hydrogenation of Propiophenone
This highly efficient method employs a chiral ruthenium-BINAP complex as a catalyst for the asymmetric hydrogenation of propiophenone.
Experimental Protocol:
In an inert atmosphere glovebox, a pressure vessel is charged with the chiral catalyst, such as RuCl₂--INVALID-LINK--n (0.1 mol%), and propiophenone (1.0 equivalent) in degassed methanol. The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The system is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred vigorously at a specified temperature (e.g., 25-50°C) until the uptake of hydrogen ceases. After carefully venting the excess hydrogen, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.
Visualized Experimental Workflows
Caption: Asymmetric Ethylation Workflow.
Caption: Biocatalytic Reduction Workflow.
Caption: Asymmetric Hydrogenation Workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the accurate quantification of chiral purity a regulatory and safety imperative.[1][2] Cross-validation of analytical methods is a vital process to ensure the consistency and reliability of these measurements, especially when transferring methods between laboratories or employing multiple techniques during drug development.[1][3] This guide provides an objective comparison of common analytical methods for chiral purity, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most suitable approach.
Key Analytical Techniques for Chiral Purity Analysis
The separation and quantification of enantiomers are primarily achieved through chromatographic and electrophoretic techniques. These methods utilize a chiral selector, either in the stationary phase or as an additive to the mobile phase or background electrolyte, to create a chiral environment that allows for the differential interaction and separation of enantiomers.[4][5] The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most established and widely used technique for chiral separations.[2][7] Its versatility is demonstrated through various modes, including normal-phase, reversed-phase, and polar organic modes, and a wide array of commercially available chiral stationary phases (CSPs).[1][8] Polysaccharide-based CSPs are particularly noted for their broad applicability.[2][9]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC, often providing faster separations and significantly reducing organic solvent consumption by using supercritical carbon dioxide as the main component of the mobile phase.[1][10] It is recognized for its high efficiency and is compatible with a wide range of CSPs initially developed for HPLC.[11][12]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[1][13] In chiral CE, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte, leading to different migration times for the enantiomers.[1][14] It offers rapid method development and low operational costs.[13]
Comparative Performance of Analytical Methods
The choice of an analytical method for chiral purity is contingent on factors such as resolution, sensitivity, speed, and robustness.[6] The following table summarizes hypothetical yet representative performance data for the analysis of a chiral compound using HPLC, SFC, and CE.
| Analytical Method | Chiral Selector/Stationary Phase | Typical Mobile Phase/Buffer | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol | Broad applicability, high efficiency, well-established.[1][6] | Longer run times, higher organic solvent consumption.[6] | > 2.0[6] | 0.05 - 0.1%[6] |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak® AD-H) | Supercritical CO2/Methanol | Fast separations, reduced solvent use, high efficiency.[1][10] | Requires specialized instrumentation. | > 2.0 | 0.05 - 0.1% |
| Chiral CE | Sulfated-β-Cyclodextrin | Phosphate Buffer | Minimal sample/solvent use, high efficiency, rapid method development.[1][13] | Lower sensitivity compared to HPLC for some applications.[14] | > 1.5 | ~ 0.1%[14] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods for chiral purity. The following are representative protocols for the most common techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is often a good starting point for method development.[6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
SFC methods often utilize the same stationary phases as normal-phase HPLC, offering a direct path for method transfer and cross-validation.[1]
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.[1]
-
Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H).[1]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A typical starting gradient might be 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a wavelength appropriate for the analyte.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a suitable alcohol or a solvent mixture compatible with the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Capillary Electrophoresis (CE) Protocol
This protocol describes a general approach using a cyclodextrin as a chiral selector.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 15 mM sulfated-β-cyclodextrin).
-
Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at a wavelength appropriate for the analyte.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.
Visualization of Workflows and Logical Relationships
To ensure a comprehensive understanding of the cross-validation process, the following diagrams illustrate the general workflow and the key parameters involved in analytical method validation as per ICH guidelines.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. mdpi.com [mdpi.com]
- 14. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-(+)-1-Phenyl-1-propanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research and development. This guide provides detailed procedures for the proper disposal of (R)-(+)-1-Phenyl-1-propanol, safeguarding personnel and minimizing environmental impact.
This compound is a combustible liquid that is harmful if swallowed.[1][2][3] Proper handling and disposal are essential to mitigate risks. This document outlines the necessary steps for its safe management as a hazardous waste material.
Hazard and Safety Information
A thorough understanding of the chemical's properties is the first step in safe handling and disposal.
| Hazard Classification | Description | Personal Protective Equipment (PPE) | Incompatible Materials |
| Combustible Liquid | Can ignite on heating. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] | Safety goggles, chemical-resistant gloves, lab coat. | Acids, acid anhydrides, acid chlorides, strong oxidizing agents.[2] |
| Harmful if Swallowed | May cause harm if ingested.[1][2][3] | Wear appropriate PPE to prevent accidental ingestion. | |
| Irritant | May cause skin and eye irritation. | Safety goggles and gloves are essential. |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Classify all waste containing this compound as hazardous chemical waste.[4][5]
-
Segregate this waste from other laboratory waste streams to prevent dangerous reactions.[4][6] Specifically, do not mix it with incompatible materials such as acids or strong oxidizing agents.[2]
2. Containerization and Labeling:
-
Use a designated, chemically resistant waste container with a secure, tight-fitting lid.[5][6] The container must be in good condition, free from leaks or cracks.[5]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4][5] Do not use abbreviations or chemical formulas.[5]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.[1][2][6] This area should be away from sources of ignition.[1][2]
-
Ensure secondary containment is in place to contain any potential leaks or spills.[5]
4. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5][7]
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal contractor.[6]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1565-74-8 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling (R)-(+)-1-Phenyl-1-propanol
Essential Safety and Handling Guide for (R)-(+)-1-Phenyl-1-propanol
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound (CAS No. 1565-74-8), also known as (R)-(+)-α-Ethylbenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.
This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The required level of protection may vary based on the scale and nature of the operation.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Dispensing | Safety glasses with side shields or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat.[3] | Work in a well-ventilated area. A respirator is not typically required under normal use conditions with adequate ventilation.[1] |
| Weighing/Transferring Large Quantities | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene), flame-resistant lab coat, and additional protective clothing as needed. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for large-scale operations. A type ABEK (EN14387) respirator filter is recommended. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene), disposable coveralls, and chemical-resistant boots. | A NIOSH-approved respirator with an organic vapor cartridge should be used for large spills or in poorly ventilated areas. |
| Waste Handling & Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat. | Work in a well-ventilated area. |
Glove Compatibility
| Glove Material | Expected Performance for Aromatic Alcohols | Recommendations |
| Nitrile Rubber | Good to Excellent for incidental contact.[4][5] Poor resistance to some alcohols for prolonged contact.[6] | Suitable for routine handling and splash protection. Not recommended for immersion. |
| Neoprene | Fair to Good resistance to alcohols.[7][8] | A viable alternative to nitrile, especially for tasks with a higher risk of prolonged contact. |
| Butyl Rubber | Excellent resistance to many alcohols.[8][9] | Recommended for handling larger quantities or when prolonged contact is anticipated. |
| Natural Rubber (Latex) | Poor to Fair resistance to aromatic compounds. | Not recommended for handling this compound. |
Note: The information in this table is based on general chemical resistance guides. On-site testing of gloves under specific operational conditions is strongly recommended to ensure adequate protection.[10]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation :
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that an eyewash station and safety shower are in close proximity and operational.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Remove all potential ignition sources as the substance is a combustible liquid.[1]
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of vapors.
-
When transferring, pour slowly to minimize splashing.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.
-
Decontaminate work surfaces with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Spill Cleanup Protocol
For minor spills (less than 1 liter) that do not pose an immediate fire or respiratory hazard:
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate : If necessary, evacuate the area. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[11]
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Don the appropriate PPE for spill cleanup.
-
Containment : Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[12][13] Do not use paper towels as this can increase the rate of evaporation.[12]
-
Absorption : Working from the outside in, apply the absorbent material to the spill until all the liquid is absorbed.[14]
-
Collection : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination : Clean the spill area with soap and water. Collect the cleaning materials for hazardous waste disposal.
-
Restock : Replenish any used spill cleanup supplies.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Collect all waste (including contaminated PPE, absorbent materials, and empty containers) in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Combustible," "Harmful").
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from ignition sources.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[15] Do not dispose of this chemical down the drain or in regular trash.
Workflow Diagrams
Caption: A workflow for the safe handling and disposal of this compound.
Caption: Logic diagram for selecting appropriate PPE based on the handling task.
References
- 1. fishersci.com [fishersci.com]
- 2. 93-54-9 | CAS DataBase [m.chemicalbook.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. gloves.com [gloves.com]
- 7. kelco.com.au [kelco.com.au]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. wgtn.ac.nz [wgtn.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
